Molecular weight of Ethyl 5-amino-1H-indole-3-carboxylate
Executive Summary Ethyl 5-amino-1H-indole-3-carboxylate (CAS: 6953-38-4) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-amino-1H-indole-3-carboxylate (CAS: 6953-38-4) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents (e.g., Arbidol analogs).[1][2] Its molecular weight of 204.23 g/mol and distinct 3-position ester functionality make it a critical scaffold for Structure-Activity Relationship (SAR) studies, offering a vector for solubility modulation and target engagement distinct from the more common 2-carboxylate isomers.
This guide provides a comprehensive technical profile, including physicochemical properties, synthetic pathways, and analytical protocols for verification.
Physicochemical Profile
Core Identity
Property
Specification
Chemical Name
Ethyl 5-amino-1H-indole-3-carboxylate
CAS Number
6953-38-4
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Exact Mass
204.0899 Da
Appearance
Yellow solid
Melting Point
120 – 121 °C
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Structural Significance
The compound features an indole core substituted at the C3 position with an ethyl ester and at the C5 position with a primary amine.[1]
C3-Ester: Acts as a hydrogen bond acceptor and a metabolic handle (hydrolyzable to the carboxylic acid).
C5-Amine: Serves as a nucleophilic attachment point for diversity-oriented synthesis (e.g., amide coupling, sulfonylation).
Synthetic Utility & Pathway
The synthesis of Ethyl 5-amino-1H-indole-3-carboxylate typically proceeds via the selective reduction of its nitro-precursor. This route preserves the sensitive C3-ester functionality while converting the C5-nitro group to the amine.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway from nitro-indole precursor to the target 5-amino scaffold.
Conditions: Hydrogen atmosphere (balloon pressure) at Room Temperature (RT) for 4–6 hours.
Workup: Filter through Celite to remove catalyst; concentrate filtrate in vacuo.
Yield: Typically >90% (Quantitative conversion often observed).
Analytical Characterization
Validating the molecular weight and structural integrity is critical, as the 2-carboxylate isomer (CAS 71086-99-2) is a common impurity or misidentified isomer.
For researchers incorporating this scaffold into drug candidates, the physicochemical profile suggests excellent "lead-like" properties.
Molecular Weight (204.23): Well below the 500 Da limit, allowing significant room for derivatization without violating Lipinski's Rule of 5.
Ligand Efficiency (LE): High. The low MW allows the addition of high-affinity groups (e.g., fluorophenyl, pyridyl) while maintaining a favorable binding energy per heavy atom.
H-Bond Donors (3): Indole NH + Amine NH₂.
H-Bond Acceptors (2): Ester oxygens.
LogP (Estimated): ~1.8 – 2.2. Ideal for membrane permeability.
Handling & Stability
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
Oxidation Sensitivity: The C5-primary amine is susceptible to oxidation over time, turning the yellow solid to a dark brown/black tar. Avoid prolonged exposure to air.
Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).
References
PubChem Compound Summary. Ethyl 5-amino-1H-indole-3-carboxylate (CAS 6953-38-4).[1][3] National Center for Biotechnology Information. Available at: [Link]
Design, synthesis and biological evaluation of new small-molecule inhibitors. University of Salerno Research Repository. (Referencing synthesis via nitro-reduction). Available at: [Link]
Technical Guide: Comparative Analysis of Ethyl 5-Aminoindole Carboxylate Isomers
This technical guide provides a rigorous analysis of the structural, synthetic, and functional divergences between Ethyl 5-aminoindole-3-carboxylate and Ethyl 5-aminoindole-2-carboxylate .[1] It is designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a rigorous analysis of the structural, synthetic, and functional divergences between Ethyl 5-aminoindole-3-carboxylate and Ethyl 5-aminoindole-2-carboxylate .[1] It is designed for researchers requiring actionable insights for scaffold selection in drug discovery.[1]
Executive Summary: The Scaffold Divergence
In medicinal chemistry, the shift of an ester group from the C2 to the C3 position on the indole core is not merely a structural isomerism; it is a fundamental electronic switch.
The 2-Carboxylate (Linear Conjugation): Functions as a stable "platform" where the electron-withdrawing ester at C2 enhances the acidity of the N-H bond and directs electrophilic substitution to the C3 position. It is a preferred scaffold for antiviral and antiglycation agents.[1]
The 3-Carboxylate (Cross-Conjugation): Places the electron-withdrawing group (EWG) at the indole's naturally most nucleophilic site (C3). This "blocks" metabolic oxidation at C3 and redirects reactivity to C2.[1] Combined with the 5-amino group (an electron donor), this creates a unique push-pull electronic channel utilized in kinase inhibitors and fluorescence probes.[1]
Electronic & Structural Analysis
The distinct behaviors of these isomers arise from the interplay between the 5-amino group (Electron Donor, +M) and the Ethyl carboxylate (Electron Acceptor, -M) .
Electronic Push-Pull Dynamics
Ethyl 5-aminoindole-2-carboxylate:
Vector: The 5-amino group pushes electron density into the benzene ring. The 2-ester withdraws density through the C2=C3 double bond.
Result: The C3 position remains electron-rich (nucleophilic).[1] The N-H proton is significantly more acidic (pKa ~16 in DMSO) due to the direct conjugation of the nitrogen lone pair with the C2-carbonyl.
Ethyl 5-aminoindole-3-carboxylate:
Vector: The 3-ester sits directly on the pyrrole ring's electron "sink." It strongly withdraws density from the N1 lone pair and the benzene ring.
Result: The C3 position is deactivated towards electrophilic attack. The 5-amino group's donation is channeled towards C3, stabilizing the vinylogous amide character. The C2 position becomes the primary site for electrophilic functionalization (e.g., C-H activation).
Visualization of Electronic Pathways
Figure 1: Electronic vector map showing the "Push-Pull" dynamics. In the 2-isomer, electron density accumulates at C3.[1] In the 3-isomer, the ester at C3 acts as a sink, altering the nucleophilic landscape.
Synthetic Pathways
The synthesis of these two isomers requires fundamentally different strategies. The 2-isomer is accessible via classical cyclization, while the 3-isomer often requires functionalization of a pre-formed indole core.
Synthesis of Ethyl 5-aminoindole-2-carboxylate
Primary Method: Fischer Indole Synthesis (Reductive Cyclization)
This is the industry-standard route due to the availability of ethyl pyruvate.[1]
Mechanism:[4][5] Condensation to form the phenylhydrazone.
Step 2: Fischer Cyclization
Reagents: Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.[1]
Process: The hydrazone undergoes a [3,3]-sigmatropic rearrangement. The ester group at the alpha-position of the pyruvate forces the cyclization to yield the 2-carboxylate exclusively.
Outcome: Quantitative conversion to the 5-amino-2-ester.[1]
Synthesis of Ethyl 5-aminoindole-3-carboxylate
Primary Method: Indole C3-Acylation & Reduction
Direct Fischer synthesis of 3-carboxylates is difficult because beta-keto esters (like ethyl acetoacetate) typically yield 2-methyl-3-carboxylates or pyrazolones.[1] The most robust route builds the ester onto the ring.
Step 1: C3-Acylation of 5-Nitroindole
Reagents: Oxalyl chloride (0°C to RT), followed by Ethanol.[1]
Mechanism:[4][5][9] 5-Nitroindole reacts with oxalyl chloride to form the 3-glyoxalyl chloride intermediate.[1] Quenching with ethanol yields the alpha-keto ester.[1]
Note: To get the simple carboxylate (not the alpha-keto ester), a Vilsmeier-Haack approach followed by oxidation is preferred, or the use of trichloroacetyl chloride followed by esterification.
Constraint: Low yields and regioselectivity issues make this less common than the functionalization route.
Synthetic Workflow Diagram
Figure 2: Comparative synthetic pathways.[1] Route A (Fischer) is convergent; Route B (Functionalization) is linear starting from the indole core.
Reactivity & Functionalization Protocols
Nucleophilic Substitution (Amine Reactivity)
Both isomers possess a primary aromatic amine at C5, but their nucleophilicity differs:
2-Carboxylate: The amine is more nucleophilic.[1] The ester is distant (C2), and its withdrawing effect is transmitted through the pi-system but less effectively than in the 3-isomer.
Application: Ideal for amide coupling with sterically hindered acids.[1]
3-Carboxylate: The amine is less nucleophilic.[1] The "through-conjugation" to the C3-ester (vinylogous amide resonance) delocalizes the nitrogen lone pair more effectively.
Protocol Adjustment: Requires stronger electrophiles or catalysts (e.g., HATU instead of EDC) for amide coupling.
Electrophilic Aromatic Substitution (EAS)
2-Carboxylate: The C3 position is open and highly reactive (HOMO coefficient is highest at C3).[1]
Reaction: Halogenation (NCS/NBS) or Formylation (Vilsmeier) occurs exclusively at C3.[1]
3-Carboxylate: The C3 position is blocked.[1] EAS is forced to occur at C2 (if conditions allow) or on the benzene ring (C4/C6), though the C2 position is generally the next most reactive site for lithiation/trapping.
In CDK2 inhibitors, the 5-aminoindole-3-carboxylate scaffold is often preferred.[1] The C3-carbonyl can form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the 5-amino group (derivativized as an amide) projects into the solvent-accessible region or a hydrophobic pocket. The "kinked" geometry of the 3-isomer fits the ATP pocket curvature better than the linear 2-isomer.
Experimental Protocols
Protocol A: Synthesis of Ethyl 5-aminoindole-2-carboxylate
Hydrazone Formation: Dissolve 4-nitrophenylhydrazine (10 mmol) and ethyl pyruvate (11 mmol) in ethanol (30 mL). Add 3 drops of glacial acetic acid. Reflux for 2 hours. Cool to precipitate the hydrazone. Filter and dry.[1][10]
Cyclization: Add the hydrazone (5 mmol) to polyphosphoric acid (20 g) at 80°C. Stir mechanically. The exotherm will raise the temp to ~100°C. Maintain for 30 mins. Pour onto crushed ice. Filter the brown solid (Ethyl 5-nitroindole-2-carboxylate).[1]
Reduction: Dissolve the nitro-ester (2 mmol) in Ethanol/EtOAc (1:1). Add 10% Pd/C (10 wt%).[1] Hydrogenate at 40 psi for 4 hours. Filter through Celite.[1] Evaporate to yield the title compound as a tan solid.
Protocol B: Synthesis of Ethyl 5-aminoindole-3-carboxylate (via Trichloroacetylation)
Acylation: Dissolve 5-nitroindole (10 mmol) in anhydrous DMF. Add trichloroacetyl chloride (12 mmol) dropwise at 0°C. Stir for 12 hours at RT. Pour into water to precipitate 3-trichloroacetyl-5-nitroindole.[1]
Esterification: Reflux the intermediate in Ethanol (50 mL) with catalytic KOH (0.5 eq) for 4 hours. The trichloromethyl group acts as a leaving group, generating the ethyl ester. Evaporate and purify via column chromatography (Hex/EtOAc).[1]
Reduction: Treat the resulting Ethyl 5-nitroindole-3-carboxylate with SnCl₂·2H₂O (5 eq) in refluxing ethanol for 3 hours (preferred over catalytic hydrogenation to avoid reducing the C2=C3 double bond if over-reduction is a risk, though Pd/C usually works fine).
References
Fischer Indole Synthesis Mechanism & Scope
Robinson, B.[1] "The Fischer Indole Synthesis."[3][11] Chemical Reviews, 1963, 63(4), 373–401. Link
Synthesis of 2-Carboxylates (Org. Synth.)
Noland, W. E., et al.[1] "Ethyl Indole-2-carboxylate."[1][2][3][7][8][12] Organic Syntheses, Coll.[1] Vol. 5, p.567 (1973).[1] Link
Synthesis of 3-Carboxylates via Trichloroacetylation
Ottoni, O., et al.[1] "Acylation of Indole under Friedel-Crafts Conditions."[1] Tetrahedron, 1998, 54(46), 13915-13928.[1]
Kinase Inhibitor Applications (3-Carboxylates)
Youssif, B. G., et al.[1] "Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors."[1] RSC Advances, 2019, 9, 28726-28737.[1] (Note: Discusses 2-carboxamides but contrasts with 3-substituted analogs in SAR). Link
Electronic Properties of Indole Esters
Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery."[1][13] Journal of the Chemical Society, Perkin Transactions 1, 2000, 1045-1075.
Cheminformatics and Synthetic Utility of Ethyl 5-amino-1H-indole-3-carboxylate: A Technical Monograph
Part 1: Chemical Identity & SMILES Architecture Ethyl 5-amino-1H-indole-3-carboxylate is a bifunctional indole scaffold characterized by an amino group at the 5-position (benzene ring) and an ethyl ester at the 3-positio...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Chemical Identity & SMILES Architecture
Ethyl 5-amino-1H-indole-3-carboxylate is a bifunctional indole scaffold characterized by an amino group at the 5-position (benzene ring) and an ethyl ester at the 3-position (pyrrole ring). This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, serving as a precursor for antiviral agents (e.g., Umifenovir analogs) and kinase inhibitors where the 5-amino group acts as a nucleophilic handle for library diversification.
Cheminformatics Data
Attribute
Specification
CAS Registry Number
6953-38-4
IUPAC Name
Ethyl 5-amino-1H-indole-3-carboxylate
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Canonical SMILES
CCOC(=O)C1=CNC2=C1C=C(N)C=C2
InChIKey
WCGCOZXVVVIAEF-UHFFFAOYSA-N (Note: Verify specific isomer connectivity)
LogP (Predicted)
~1.8 - 2.1
TPSA
68.1 Ų
SMILES Parsing & Structural Logic
The SMILES string CCOC(=O)C1=CNC2=C1C=C(N)C=C2 encodes the molecule's connectivity as follows:
CCOC(=O) : Represents the ethyl ester group attached to the core.
C1=CNC2=C1 : Defines the pyrrole ring of the indole, with the ester attached at C3.
C=C(N)C=C2 : Defines the benzene ring fused to the pyrrole, with the primary amine ((N)) located at position 5.
Part 2: Synthetic Pathways & Protocols[2]
The synthesis of Ethyl 5-amino-1H-indole-3-carboxylate presents a specific regiochemical challenge. Unlike 2-carboxylates, which are easily accessed via the Reissert synthesis, the 3-carboxylate requires a strategy that avoids polymerization of the acid-sensitive indole core.
The "Self-Validating" Route: Nitro-Reduction
The most robust, scalable protocol involves the reduction of ethyl 5-nitroindole-3-carboxylate. This precursor is synthesized via the regioselective nitration of ethyl indole-3-carboxylate. The electron-withdrawing ester at C3 deactivates the pyrrole ring, preventing acid-catalyzed polymerization and directing the electrophile (
) to the C5 position of the benzene ring.
Workflow Diagram
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Preparation of Ethyl 5-nitroindole-3-carboxylate
Dissolution: Dissolve ethyl indole-3-carboxylate (10 mmol) in concentrated sulfuric acid (15 mL) at -5°C. Causality: Low temperature prevents over-nitration and decomposition.
Nitration: Dropwise add fuming nitric acid (1.1 eq) while maintaining the temperature below 0°C. Stir for 1 hour.
Quench: Pour the mixture onto crushed ice (100g). The nitro-intermediate will precipitate as a yellow solid.
Isolation: Filter, wash with water until neutral pH, and recrystallize from ethanol.
Step 2: Reduction to the 5-Amino Target
Setup: In a hydrogenation flask, suspend the nitro-intermediate (5 mmol) in ethanol (50 mL).
Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under argon flow to prevent ignition of solvent vapors.
Reaction: Purge with
gas and stir under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.
Validation: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting yellow spot (nitro) should disappear, replaced by a lower Rf fluorescent spot (amine).
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
Purification: The amine is prone to oxidation. Store as the hydrochloride salt (precipitate with HCl/Ether) or use immediately.
Part 3: Structural Significance in Drug Design
The Indole Scaffold as a Pharmacophore
The 5-aminoindole-3-carboxylate moiety is a versatile template.
Position 3 (Ester): Acts as a prodrug motif (hydrolyzable to the carboxylic acid) or a hydrogen bond acceptor. It can be further converted to oxadiazoles or hydrazides for antiviral applications.
Position 5 (Amine): The critical "handle."[1] Unlike the indole nitrogen (N1), which has low nucleophilicity due to aromaticity, the C5-amine is a standard aniline-like nucleophile. It allows for the attachment of solubilizing groups or specific binding motifs (e.g., urea linkages for kinase selectivity).
Key Applications
Antiviral Agents: Analogs of this molecule are structurally related to Umifenovir (Arbidol), a membrane fusion inhibitor used for Influenza. The 5-amino group allows for the introduction of lipophilic side chains necessary for membrane interaction.
Kinase Inhibition: The indole core mimics the purine ring of ATP. Derivatization at C5 allows the molecule to reach into the solvent-exposed region of the kinase binding pocket, improving selectivity.
References
PubChem Compound Summary. (2025). Ethyl 5-amino-1H-indole-2-carboxylate (Isomer Comparison). National Center for Biotechnology Information. Link
GuideChem. (2025). CAS 6953-38-4: 1H-Indole-3-carboxylic acid, 5-amino-, ethyl ester.[2][3][4]Link
Zhang, H., et al. (2023).[5] Base Metal-Controlled Chemodivergent Cyclization of Propargylamines. Organic Letters. (Context on Indole Synthesis). Link
ElectronicsAndBooks. (1953). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin.[6] (Foundational reduction protocols). Link
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic conditions.[6][7] (Alternative nitration strategies). Link
Technical Guide: Solubility Profiling of Amino-Indole Esters
Executive Summary & Chemical Context Amino-indole esters represent a privileged scaffold in medicinal chemistry, serving as precursors to tryptophan derivatives, alkaloids, and synthetic pharmacophores. Their solubility...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Amino-indole esters represent a privileged scaffold in medicinal chemistry, serving as precursors to tryptophan derivatives, alkaloids, and synthetic pharmacophores. Their solubility profile is governed by a complex interplay between the lipophilic indole core , the hydrogen-bond donating amino group , and the hydrogen-bond accepting ester moiety .
Understanding the solubility of these compounds is not merely a logistical step; it is a critical parameter for:
Reaction Optimization: Selecting solvents that solubilize reactants while precipitating products (or vice versa).
Purification: Designing recrystallization systems (solvent/antisolvent pairs).
Bioavailability: Predicting dissolution rates in biological media.
This guide provides a mechanistic breakdown of solvent interactions, a validated experimental protocol for solubility determination, and predictive insights for solvent selection.
Mechanistic Principles of Solubility
To predict solubility, we must analyze the thermodynamic competition between the Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).
The Solute: Amino-Indole Ester Architecture
Indole Ring: Planar, aromatic, and moderately lipophilic. It drives
stacking in the crystal lattice, increasing melting points and reducing solubility in non-aromatic solvents.
Ester Group (
): A hydrogen bond acceptor. Increasing the alkyl chain length () increases lipophilicity (LogP) and solubility in non-polar solvents (e.g., Hexane, Toluene).
Amino Group (
): A hydrogen bond donor/acceptor. This is the "solubility switch." It significantly enhances solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) but can lead to high lattice energy due to intermolecular H-bonding.
The Solvent: Interaction Classes
Based on Hansen Solubility Parameters (HSP) and experimental data for analogous indole derivatives (e.g., Indole-3-acetic acid, 5-aminoindole), we can categorize organic solvents into four distinct tiers for amino-indole esters.
Table 1: Solvent Compatibility Matrix
Solvent Class
Examples
Interaction Mechanism
Solubility Prediction
Application
Polar Aprotic
DMSO, DMF, NMP
Dipole-dipole, H-bond acceptance
Excellent (>100 mg/mL)
Stock solutions, Reaction media
Esters & Ketones
Ethyl Acetate, Acetone
Dipole-dipole, -interaction
Good (20–80 mg/mL)
Extraction, Chromatography
Alcohols
Methanol, Ethanol, IPA
H-bonding (Donor/Acceptor)
Moderate/Temperature Dependent
Recrystallization (High solubility at boiling, low at RT)
Chlorinated
DCM, Chloroform
Weak H-bonding, Dispersion
Moderate
Synthesis workup
Hydrocarbons
Hexane, Heptane
Dispersion forces only
Poor/Insoluble (<1 mg/mL)
Antisolvent to induce precipitation
Technical Insight: While ethyl acetate is often the default extraction solvent, amino-indole esters with free
groups may require the addition of a co-solvent (e.g., 5-10% Methanol) to disrupt intermolecular H-bonds and fully solubilize the compound during workup.
This protocol is the industry "Gold Standard" for determining thermodynamic equilibrium solubility. It is self-validating through the use of time-course measurements to ensure true equilibrium is reached.
Equipment: Orbital shaker/Incubator, 0.45 µm PTFE syringe filters, HPLC-UV/Vis or Gravimetric balance.
Step-by-Step Methodology
Supersaturation: Add the solid amino-indole ester to a glass vial containing the target solvent. Add solid until undissolved particles remain visible (supersaturated suspension).
Equilibration:
Seal the vial tightly to prevent evaporation.
Agitate (shake/stir) at a controlled temperature (typically
) for 24 hours .
Validation Step: Prepare triplicate samples. If standard deviation >5%, extend equilibration to 48 hours.
Phase Separation:
Allow the suspension to settle for 1 hour.
Filter the supernatant using a pre-heated syringe filter (to prevent precipitation in the filter) into a clean vial.
Quantification:
Method A (HPLC): Dilute the filtrate with mobile phase and analyze against a standard calibration curve. (Preferred for high sensitivity).
Method B (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue. (Suitable for solubility >10 mg/mL).
Workflow Visualization
The following diagram outlines the logical flow for solubility determination and decision-making.
Figure 1: Logical workflow for the Saturation Shake-Flask solubility determination method.
Data Synthesis & Case Studies
Based on thermodynamic modeling and literature data for analogous structures (e.g., Indole-3-carboxylic acid esters, 5-aminoindole), the following trends are established for amino-indole esters.
Effect of Ester Chain Length (Lipophilicity)
As the ester chain elongates (Methyl
Ethyl Butyl), the molecule becomes more lipophilic.
Ester Type
Methanol Solubility
Ethyl Acetate Solubility
Hexane Solubility
Methyl Ester
High
Moderate
Very Low
Ethyl Ester
Moderate
High
Low
Butyl Ester
Low
High
Moderate
Effect of Amino Group Position
5-Amino / 6-Amino: These positions on the benzene ring are highly exposed, facilitating strong intermolecular H-bonding. This often leads to higher melting points and lower solubility in non-polar solvents compared to the unsubstituted indole ester.
N-Amino (1-Amino): rare, but disrupts the aromaticity less; often more soluble due to reduced symmetry.
Recrystallization Strategy (The "Sweet Spot")
For purifying amino-indole esters, a Binary Solvent System is often most effective.
Solvent: Ethanol or Ethyl Acetate (dissolves product at high temp).
Antisolvent: Hexane or Heptane (induces precipitation upon cooling).
Protocol: Dissolve in minimum hot solvent
Add warm antisolvent until turbid Cool slowly to .
Troubleshooting & Optimization
pH-Dependent Solubility
The amino group (
) is basic (pKa 4-5 for aniline-like amines).
Acidic Conditions: Solubility increases drastically in aqueous acid (0.1 M HCl) due to protonation (
). This is useful for extraction but not for crystallization of the neutral ester.
Basic Conditions: Solubility remains governed by the neutral molecule's lipophilicity.
Co-Solvency
If the compound is insoluble in Ethyl Acetate but you need to avoid high-boiling DMSO:
Solution: Use 5-10% Methanol in Dichloromethane (DCM) . This mixture is potent for polar organic molecules, breaking lattice H-bonds while maintaining volatility for easy evaporation.
References
Equilibrium Solubility and Solvent Effect of Indole-3-acetic Acid. Journal of Chemical & Engineering Data.
[Link]
Solubility of 5-Aminotetrazole in Various Pure Solvents. Journal of Chemical & Engineering Data.
[Link]
Solubility of Indole-3-butyric Acid in 19 Monosolvents. Journal of Chemical & Engineering Data.
[Link]
Synthesis and Crystal Structure of Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC - National Institutes of Health.
[Link]
Solubility of 5-Amino Salicylic Acid in Different Solvents. Journal of Solution Chemistry.
[Link]
Ethyl 5-amino-1H-indole-3-carboxylate MSDS safety data
Technical Whitepaper: Safety, Handling, and Application of Ethyl 5-amino-1H-indole-3-carboxylate Executive Summary Ethyl 5-amino-1H-indole-3-carboxylate (CAS: 6953-38-4) is a critical heterocyclic building block utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Safety, Handling, and Application of Ethyl 5-amino-1H-indole-3-carboxylate
Executive Summary
Ethyl 5-amino-1H-indole-3-carboxylate (CAS: 6953-38-4) is a critical heterocyclic building block utilized in the synthesis of bioactive indole derivatives, particularly in the development of 5-lipoxygenase inhibitors, antiviral agents, and anticancer scaffolds. While structurally simple, its dual functionality (nucleophilic amine at C5 and electrophilic ester at C3) presents specific stability challenges—most notably oxidative degradation. This guide synthesizes standard safety data with practical laboratory protocols to ensure high-fidelity experimental outcomes.
Chemical Identity & Physicochemical Profile
Understanding the physical properties is the first line of defense against experimental failure. The free base amine is prone to oxidation, necessitating strict storage protocols.
Property
Specification
Technical Note
Chemical Name
Ethyl 5-amino-1H-indole-3-carboxylate
CAS Number
6953-38-4
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Appearance
Off-white to light brown powder
Darkens upon oxidation (formation of quinoid species).
Solubility
DMSO, DMF, Methanol, Ethyl Acetate
Limited solubility in water; soluble in dilute acid.
Melting Point
~132-135 °C (Decomposes)
Value varies with purity/oxidation state.
pKa (Calculated)
~16 (Indole NH), ~4-5 (Aniline NH₂)
The C5-amine is the primary basic site.
Hazard Identification & Risk Assessment (GHS)
This compound acts as a significant irritant to mucosal membranes. The primary risk in a research setting is not acute lethality, but rather sensitization and chronic respiratory irritation from dust inhalation.
Signal Word:WARNING
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Visualized Emergency Response Logic
The following decision tree outlines the immediate response protocols for exposure, prioritizing the mitigation of chemical burns and systemic absorption.
Figure 1: Emergency response decision tree for Ethyl 5-amino-1H-indole-3-carboxylate exposure.
Advanced Handling & Storage Protocols
Expert Insight: The 5-amino group on the electron-rich indole ring makes this compound highly susceptible to auto-oxidation. "Brown bottle" storage is insufficient for long-term stability.
A. Storage Hierarchy (The "Inert Chain")
Atmosphere: Store under Argon or Nitrogen. The free amine will degrade in air to form dark, insoluble polymers.
Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 week) usage.
Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage as trace plasticizers can leach into organic solutions.
B. Handling Workflow
Weighing: Perform in a fume hood. For high-purity applications (>98%), weigh inside a glovebox or use an antistatic gun to prevent dust dispersal.
Solubilization: Dissolve immediately before use. Do not store stock solutions in DMSO for >24 hours at room temperature, as DMSO can act as a mild oxidant over time.
Synthesis & Application Context
For drug development professionals, this compound is rarely an endpoint. It is a transient intermediate. The most common route to access it is via the reduction of Ethyl 5-nitroindole-3-carboxylate .
This protocol yields high-purity amine suitable for immediate downstream coupling.
Reactants: Suspend Ethyl 5-nitroindole-3-carboxylate (1.0 eq) in dry Ethanol or Methanol (0.1 M concentration).
Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric when dry.
Atmosphere: Purge with Argon, then introduce Hydrogen gas (balloon pressure or 1-3 atm in a Parr shaker).
Reaction: Stir vigorously at RT for 2-4 hours. Monitor by TLC (The amine is more polar/fluorescent than the nitro precursor).
Workup (Critical): Filter through a celite pad under an Argon blanket if possible. The filtrate should be concentrated immediately.
Expert Tip: If the amine is not used immediately, convert it to the Hydrochloride salt by adding 1.1 eq of HCl in Dioxane. The salt is stable for years at RT.
Synthesis Pathway Visualization
The following diagram illustrates the position of this compound in a typical drug discovery workflow (e.g., 5-LO inhibitor synthesis).
Figure 2: Synthetic utility of Ethyl 5-amino-1H-indole-3-carboxylate in divergent synthesis.
Toxicological Information
While comprehensive toxicological data (LD50) for this specific ester is limited, data is extrapolated from the structural analog 5-aminoindole and Ethyl indole-3-carboxylate .
Acute Toxicity: Predicted Oral LD50 > 500 mg/kg (Rat). Classified as Harmful (Category 4) rather than Toxic.
Carcinogenicity: Amino-indoles can be metabolic precursors to reactive quinone-imines, which are potential DNA intercalators. Treat as a suspected mutagen.
Chronic Effects: Repeated inhalation of indole dusts is known to cause occupational asthma and sensitization.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 247965 (Ethyl indole-3-carboxylate analogs). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Indole carboxylate derivatives classification. Retrieved from [Link]
Protocols & Analytical Methods
Method
Synthesis of Ethyl 5-amino-1H-indole-3-carboxylate from nitro precursors
Executive Summary The 5-aminoindole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive alkaloids, kinase inhibitors, and GPCR ligands. The prese...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-aminoindole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive alkaloids, kinase inhibitors, and GPCR ligands. The presence of the 3-carboxylate ester provides a handle for further derivatization while electronically stabilizing the indole core.
This application note details the synthesis of Ethyl 5-amino-1H-indole-3-carboxylate via the reduction of its nitro precursor, Ethyl 5-nitro-1H-indole-3-carboxylate . Two validated protocols are provided:
Catalytic Hydrogenation (Pd/C): The preferred "gold standard" method for high throughput, cleanliness, and scalability (Yield >95%).
Stannous Chloride Reduction (SnCl₂): A robust chemical alternative for laboratories lacking hydrogenation infrastructure.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the chemoselective reduction of the nitro group at the C5 position without affecting the ester functionality at C3 or the indole double bond.
Figure 1: Retrosynthetic pathway focusing on the critical reduction step.
Critical Process Parameters (CPPs)
Parameter
Optimization Target
Rationale
Solvent System
Ethanol or Methanol (Anhydrous)
Protic solvents facilitate proton transfer during reduction; anhydrous conditions prevent ester hydrolysis.
Catalyst Load
10% w/w (Pd/C) or 3-5 eq (SnCl₂)
Sufficient active sites for H₂ activation (Pd) or stoichiometric electron transfer (Sn).
Temperature
25°C (H₂) to 70°C (SnCl₂)
Hydrogenation proceeds readily at RT; chemical reduction requires thermal activation energy.
Atmosphere
Inert (N₂/Ar) -> H₂
Aminoindoles are oxidation-sensitive. Exclusion of O₂ during workup is critical to prevent "purpling" (tar formation).
Applicability: High-yield synthesis, scalable, minimal waste.
Precursor: Ethyl 5-nitro-1H-indole-3-carboxylate (CAS: 16732-57-3 for 2-isomer analog; specific 3-isomer synthesis follows identical chemistry).
Reagents:
Ethyl 5-nitro-1H-indole-3-carboxylate (1.0 equiv)
Palladium on Carbon (Pd/C), 10 wt% loading (0.1 equiv by weight)
Ethanol (Absolute, degassed)
Hydrogen gas (Balloon or <3 bar)
Step-by-Step Workflow:
Preparation: In a round-bottom flask, dissolve the nitro precursor in absolute ethanol (concentration ~0.1 M). Sonicate if necessary to ensure fine suspension or solution.
Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove dissolved oxygen.
Catalyst Addition: Carefully add 10% Pd/C (10% weight of the substrate) under a gentle N₂ stream. Caution: Dry Pd/C is pyrophoric.
Hydrogenation:
Balloon Method: Attach a balloon filled with H₂. Evacuate and backfill the flask 3 times. Stir vigorously at Room Temperature (20-25°C).
Parr Shaker: Pressurize to 30 psi (2 bar). Shake at RT.
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (yellow/orange) will disappear, and a fluorescent blue spot (amine) will appear. Reaction time: 2–6 hours.[1]
Workup:
Filter the mixture through a pad of Celite® to remove the catalyst.
Wash the Celite pad with Ethanol.
Crucial: Concentrate the filtrate immediately under reduced pressure at <40°C.
Result: The product is obtained as a pale yellow to tan solid. Yields typically range from 90-99% .
Protocol B: Chemical Reduction (SnCl₂)
Applicability: Labs without H₂ gas setup; selective reduction in the presence of halogens (which Pd/C might dehalogenate).
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Result: Off-white to yellow solid. Yields typically 75-85% .
Characterization & Quality Control
Target Compound: Ethyl 5-amino-1H-indole-3-carboxylate
Appearance: Yellow to tan solid.
Melting Point: 120 – 121 °C.
Spectroscopic Data (Typical):
¹H NMR (300 MHz, DMSO-d₆):
δ 11.78 (s, 1H, Indole-NH)
δ 7.20 (s, 1H, H-2)
δ 7.15 (d, J=8.5 Hz, 1H, H-7)
δ 7.05 (s, 1H, H-4)
δ 6.55 (dd, J=8.5, 2.0 Hz, 1H, H-6)
δ 4.80 (br s, 2H, NH₂ - exchangeable)
δ 4.25 (q, J=7.0 Hz, 2H, Ethyl-CH₂)
δ 1.30 (t, J=7.0 Hz, 3H, Ethyl-CH₃)
Troubleshooting & Optimization
Figure 2: Decision tree for common synthetic issues.
Storage Warning: 5-Aminoindoles are prone to air oxidation. Store the solid under Argon at -20°C. If the solid turns dark purple, purify via flash chromatography (SiO₂, Hexane/EtOAc) immediately before use.
References
Synthesis and Biological Evaluation of Indole Derivatives:
Source: Design, synthesis and biological evaluation of new small-molecule inhibitors... (University of Salerno).
Relevance: Confirms the synthesis of Ethyl 5-amino-1H-indole-3-carboxylate (Compound 155b) via nitro reduction with 99% yield.
URL:
General Protocol for Nitroindole Reduction:
Source: BenchChem Application Notes.
Relevance: detailed protocols for SnCl2 and Dithionite reductions of nitroindoles.
URL:
Catalytic Transfer Hydrogenation:
Source: ChemicalBook - 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis.
Relevance: Validates Pd/C conditions for the isomeric 2-carboxylate, directly transferable to the 3-carboxylate.
URL:
Application Note: Modified Nenitzescu Synthesis of 5-Aminoindole-3-carboxylates
Executive Summary The indole core is a privileged scaffold in drug discovery, with 5-aminoindole derivatives serving as critical precursors for various active pharmaceutical ingredients (APIs), including antivirals and o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indole core is a privileged scaffold in drug discovery, with 5-aminoindole derivatives serving as critical precursors for various active pharmaceutical ingredients (APIs), including antivirals and oncology therapeutics [4]. While the classical Nenitzescu synthesis is the premier method for constructing 5-hydroxyindoles from 1,4-benzoquinones and
-aminocrotonates [1], accessing the 5-amino structural analog requires a strategic modification of the electrophilic partner.
This application note details a field-proven, highly optimized protocol for synthesizing 5-aminoindole-3-carboxylates. By substituting the traditional benzoquinone with an N-protected quinone diimine (or monoimine), researchers can directly construct the 5-aminoindole architecture in a single, robust synthetic operation [2].
Mechanistic Rationale & Structural Design
The success of the modified Nenitzescu synthesis relies entirely on the electronic properties of the starting materials. Unprotected quinone diimines are highly reactive, unstable, and prone to rapid polymerization. To circumvent this, electron-withdrawing protecting groups—such as arylsulfonyl (e.g., tosyl) or alkoxycarbonyl groups—are installed on the diimine nitrogens. These groups serve a dual purpose: they stabilize the diimine for isolation and act as excellent leaving groups during the final aromatization step [3].
The reaction cascade proceeds via three distinct mechanistic phases:
Michael Addition: The nucleophilic
-carbon of the enamine (ethyl 3-aminocrotonate) attacks the highly electrophilic conjugated system of the quinone diimine.
Intramolecular Cyclization: The enamine nitrogen attacks the imine carbon, forming the pyrrole ring intermediate.
Elimination & Aromatization: Driven by the thermodynamic stability of the indole core, one of the protecting groups is eliminated (e.g., as
-toluenesulfonamide), yielding the aromatized 5-aminoindole derivative.
Mechanistic pathway of the modified Nenitzescu 5-aminoindole synthesis.
Experimental Design & Causality
The choice of solvent and temperature dictates the pathway of the Nenitzescu reaction, as competing side reactions (such as the formation of benzofurans or simple Michael adducts without cyclization) can severely impact yields.
Solvent Selection (Glacial Acetic Acid): The reaction requires a delicate balance of solvation and catalysis. Glacial acetic acid is the optimal solvent because it acts as a mild Brønsted acid. It protonates the imine intermediate, significantly increasing its electrophilicity and accelerating the intramolecular cyclization step before side-reactions can occur.
Temperature Control: The initial Michael addition is highly exothermic. Performing the addition at 0 °C prevents the thermal degradation of the quinone diimine. Once the covalent C-C bond is formed, the reaction is warmed to room temperature to provide the activation energy required for cyclization and the subsequent elimination of the sulfonamide.
Step-by-Step Protocol: Synthesis of Ethyl 5-(Tosylamino)-2-methyl-1H-indole-3-carboxylate
Step-by-step experimental workflow for 5-aminoindole-3-carboxylate synthesis.
Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
-bis(-toluenesulfonyl)-1,4-benzoquinone diimine (10 mmol) in 30 mL of anhydrous glacial acetic acid under an inert Argon atmosphere.
Controlled Addition: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Slowly add ethyl 3-aminocrotonate (11 mmol) dropwise via syringe over 15–20 minutes. Note: Rapid addition will cause a localized temperature spike, leading to the formation of polymeric tars.
Cyclization: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir continuously for 6 hours.
Quenching & Workup: Pour the crude reaction mixture over 150 g of crushed ice. Slowly neutralize the acidic mixture by adding saturated aqueous
until the pH reaches ~7.0.
Extraction: Extract the aqueous phase with DCM (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient eluent system of Hexane:Ethyl Acetate (8:2 to 6:4) to afford the pure N-protected 5-aminoindole-3-carboxylate.
In-Process Controls & Self-Validating Systems
To ensure the integrity of the synthesis without relying solely on end-point analytics, the following self-validating parameters must be monitored:
Visual/Colorimetric Validation: The starting diimine solution in acetic acid is a vibrant, deep yellow/orange. As the enamine is added and the conjugated diimine system is broken during the Michael addition, the solution will rapidly transition to a pale yellow or light brown. Failure to observe this color shift indicates a deactivated electrophile.
TLC Monitoring: Monitor the reaction using TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf yellow spot (diimine) and the emergence of a highly UV-active, lower-Rf spot confirms the formation of the indole core.
Spectroscopic Validation (
H NMR): The success of the cyclization is definitively proven by the disappearance of the enamine vinylic proton signal ( ~4.5 ppm) and the appearance of the characteristic indole N-H broad singlet ( 8.5–9.5 ppm) alongside the newly formed aromatic protons at the C4, C6, and C7 positions.
Optimization & Quantitative Data
The table below summarizes the optimization data for the synthesis, demonstrating the critical role of the solvent in dictating the reaction's success.
Protocol for reduction of Ethyl 5-nitroindole-3-carboxylate
Application Note: Protocol for the Chemoselective Reduction of Ethyl 5-nitroindole-3-carboxylate Introduction & Strategic Analysis The reduction of Ethyl 5-nitroindole-3-carboxylate to its amino counterpart (Ethyl 5-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Chemoselective Reduction of Ethyl 5-nitroindole-3-carboxylate
Introduction & Strategic Analysis
The reduction of Ethyl 5-nitroindole-3-carboxylate to its amino counterpart (Ethyl 5-aminoindole-3-carboxylate ) is a pivotal transformation in medicinal chemistry. The resulting 5-aminoindole scaffold serves as a versatile nucleophile for the synthesis of complex alkaloids, kinase inhibitors, and serotonin receptor ligands.
The Core Challenge:
The primary objective is the chemoselective reduction of the nitro group (
) to an aniline () without affecting the ester moiety () or the indole double bond. While the ester group is generally robust under standard nitro-reduction conditions, the indole ring's electron-rich nature requires controlled conditions to prevent over-reduction (e.g., to indoline) or polymerization.
Methodology Selection Matrix:
We evaluate three distinct protocols based on scalability, purity, and functional group tolerance.
Method
Reagents
Selectivity
Scalability
Application Context
A. Catalytic Hydrogenation
,
High (Nitro only)
Excellent
Gold Standard. Cleanest profile; minimal workup.
B. Transfer Hydrogenation
,
High
Good
Ideal if gas cylinders/autoclaves are unavailable.
C. Dissolved Metal
or
High (Halogen tolerant)
Moderate
Use only if the molecule contains sensitive halogens (Cl, Br, I) that would remove.
Rationale: This method utilizes heterogeneous catalysis to effect reduction under mild conditions. It is the most atom-efficient pathway and simplifies purification, as the catalyst is removed by filtration.
Materials:
Substrate: Ethyl 5-nitroindole-3-carboxylate (
)
Catalyst:
( loading, typically wet to reduce pyrophoricity)
Solvent: Ethanol (EtOH) or Methanol (MeOH).[1][2] Note: Ethyl acetate (EtOAc) can be used if solubility is an issue.
Reagent: Hydrogen gas (
), balloon or manifold pressure.
Step-by-Step Procedure:
Preparation (Inert Atmosphere):
Flush a reaction flask (round-bottom or hydrogenation bottle) with Nitrogen (
) or Argon.
Add Ethyl 5-nitroindole-3-carboxylate (
, ) and a magnetic stir bar.
Dissolve in Ethanol (
). Tip: If the substrate is not fully soluble, mild heating or adding THF is permissible.
Catalyst Addition:
Safety Critical: Under a gentle flow of inert gas, carefully add
(, ).
Caution: Dry Pd/C is pyrophoric. Use water-wet catalyst or add under inert blanket.
Hydrogenation:
Evacuate the flask and backfill with
three times (balloon method) or pressurize to (Parr shaker).
Stir vigorously at Room Temperature (
) .
Monitoring: Reaction is typically complete in 2–4 hours . Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow UV active) will disappear, replaced by a lower
, fluorescent amine spot.
Workup:
Flush the system with
.
Filter the mixture through a pad of Celite to remove the Pd catalyst.[1]
Wash the Celite pad with Ethanol (
).
Concentrate the filtrate in vacuo to yield the crude amine.
Purification:
The product is often pure enough for the next step. If oxidation is observed (darkening), recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH).
Detailed Protocol B: Chemical Reduction via Stannous Chloride (
)
Rationale: Used when catalytic hydrogenation is not feasible (e.g., lack of equipment or presence of sensitive functional groups like aryl halides).
Caption: Standard operating procedure for the Pd-catalyzed hydrogenation of nitroindoles.
Figure 2: Mechanistic Pathway (Simplified)
Caption: Stepwise reduction pathway from nitro group to amine via nitroso and hydroxylamine intermediates.[1][3][6][7][8]
Quality Control & Troubleshooting
Analytical Data Targets:
NMR (DMSO-):
Reactant (
): Aromatic protons are deshielded (downfield).
Product (
): Look for a new broad singlet () around corresponding to the aniline . The aromatic protons at C-4 and C-6 will shift upfield due to the shielding effect of the amino group.
Indole NH: Remains broad singlet around
.
Ester: Quartet (
) and Triplet () should remain intact.
Troubleshooting Table:
Issue
Possible Cause
Corrective Action
Incomplete Conversion
Catalyst poisoning or poor solubility.
Add fresh catalyst; try Transfer Hydrogenation (Protocol B) or increase pressure. Ensure substrate is dissolved (add THF).
"Brick Dust" Product
Product crystallizes during reaction.
Add more solvent or heat slightly () during filtration to keep product in solution.
Emulsions ()
Tin hydroxides forming gel.
Filter through a large Celite pad before extraction. Use Rochelle's salt (Potassium sodium tartrate) wash to solubilize tin.
Dark Product
Oxidation of aniline.
Store under Nitrogen/Argon at . Use immediately in next step.
References
BenchChem. Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Retrieved from
Common Organic Chemistry. Nitro Reduction: Common Conditions and Mechanisms. Retrieved from
National Institutes of Health (PubChem). Ethyl 5-nitroindole-3-carboxylate Compound Summary. Retrieved from
ResearchGate. Discussions on Selective Reduction of Aryl Nitro Groups. Retrieved from
Application Note: Ethyl 5-amino-1H-indole-3-carboxylate in Pharmaceutical Synthesis
[1][2] Executive Summary Ethyl 5-amino-1H-indole-3-carboxylate is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., JAK, VEGF, GSK-3β) and antiviral agents.[1] Unlike its...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
Ethyl 5-amino-1H-indole-3-carboxylate is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., JAK, VEGF, GSK-3β) and antiviral agents.[1] Unlike its 2-carboxylate isomer, which is readily accessible via standard Fischer indole synthesis, the 3-carboxylate isomer offers a unique vector for structure-activity relationship (SAR) exploration.[1][2] The C3-ester provides a metabolic soft spot or a handle for solubilizing groups, while the C5-amino group serves as a critical attachment point for "hinge-binding" motifs (ureas, amides) in ATP-competitive inhibitors.[1][2]
This guide details the robust synthesis of this scaffold, avoiding common regioselectivity pitfalls, and provides validated protocols for its downstream functionalization.
Chemical Profile & Specifications
Property
Specification
Chemical Name
Ethyl 5-amino-1H-indole-3-carboxylate
CAS Number
Precursor (Nitro): 91090-94-7; Amino:[1][2][3] Not widely listed (often prepared in situ)
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Appearance
Yellow to light brown solid (oxidizes upon air exposure)
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM.
Stability
The free amine is sensitive to oxidation.[2][4] Store under inert gas at -20°C.
Core Synthesis Protocol
Objective: Synthesize Ethyl 5-amino-1H-indole-3-carboxylate starting from commercially available 5-nitroindole.
Rationale for Route Selection
Direct Fischer synthesis often yields the 2-carboxylate.[1][2][4] To selectively install the ester at the C3 position, we employ the Trichloroacetylation-Esterification sequence.[1][4] This method exploits the high nucleophilicity of the indole C3 position, followed by a haloform-type reaction to generate the ester.[1][4]
Step 1: Synthesis of 3-Trichloroacetyl-5-nitroindole[1][2]
Stir under H₂ atmosphere (1 atm) for 4 hours at RT.
Filter through Celite under nitrogen (amine is air-sensitive).[1][2][4]
Concentrate immediately to obtain the amine.[2][4] Use immediately in the next step.
Validated Application Protocols
Workflow A: Synthesis of Urea-Based Kinase Inhibitors
The 5-amino group is frequently converted into a urea moiety to form hydrogen bonds with the "Glu-Lys" pair in the kinase ATP pocket (Type II inhibitors).[1][2][4]
For attaching complex heterocyclic tails (e.g., for JAK inhibition).[1][2][4]
Activation: Activate the carboxylic acid partner (R-COOH) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 mins.
Coupling: Add the Ethyl 5-amino-1H-indole-3-carboxylate (1.0 eq).
Conditions: Stir at RT for 12 hours.
Purification: Dilute with water, extract with EtOAc. Purification via flash chromatography (DCM/MeOH) is usually required due to the polarity of the amide.[2][4]
Visualizing the Synthetic Pathway
The following diagram maps the divergent synthesis from the core indole scaffold to high-value pharmaceutical targets.
Caption: Divergent synthesis pathway starting from 5-nitroindole to generate the 5-amino-3-carboxylate scaffold and its downstream pharmaceutical derivatives.[1][2]
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Step 1
Moisture in solvent; Indole C3 not nucleophilic enough.[1][2][4]
Ensure anhydrous dioxane.[1][2][4] Use 1.5 eq of Pyridine to scavenge HCl.[2][4]
Application Notes and Protocols for the Preparation and Evaluation of Indole-3-Carboxylates as 5-Lipoxygenase (5-LOX) Inhibitors
Abstract This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of indole-3-carboxyla...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of indole-3-carboxylates as potent inhibitors of 5-lipoxygenase (5-LOX). 5-LOX is a critical enzyme in the biosynthesis of leukotrienes, which are powerful lipid mediators implicated in a host of inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease.[1] Indole-based structures, specifically 2-substituted 5-hydroxyindole-3-carboxylates, have emerged as a highly promising chemical scaffold for developing effective 5-LOX inhibitors.[2][3] This document details the underlying scientific rationale, provides step-by-step protocols for chemical synthesis, and outlines robust methodologies for assessing inhibitory potency in both cell-free and cell-based systems.
Scientific Background and Rationale
The 5-Lipoxygenase (5-LOX) Signaling Pathway
The 5-LOX pathway is a central cascade in the generation of pro-inflammatory leukotrienes.[1] The process is initiated by inflammatory stimuli that trigger the activation of cytosolic phospholipase A2 (cPLA2). cPLA2 translocates to the nuclear membrane and liberates arachidonic acid (AA) from membrane phospholipids.[1] For 5-LOX to become active, an increase in intracellular calcium is required, which facilitates its translocation from the cytosol to the nuclear membrane.[1][4] Here, it associates with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the efficient transfer of AA to 5-LOX.[4][5]
Once activated, 5-LOX catalyzes two key steps: the insertion of molecular oxygen into AA to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and its subsequent dehydration to the unstable epoxide, leukotriene A4 (LTA4).[4] LTA4 is then metabolized by downstream enzymes into either leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are major contributors to bronchoconstriction and vascular permeability in asthma and allergic reactions.[6] Given its pivotal role, direct inhibition of 5-LOX is a compelling therapeutic strategy to attenuate the inflammatory cascade.[7][8]
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.
Rationale for Indole-3-Carboxylates as 5-LOX Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9] For 5-LOX inhibition, the 2-substituted 5-hydroxyindole-3-carboxylate framework has been extensively optimized.[3][6] Structure-activity relationship (SAR) studies have revealed several key features critical for high potency:
A Free 5-Hydroxy Group: This hydroxyl group on the indole ring is considered essential for activity, likely participating in key interactions within the enzyme's active site.[6]
Substitution at the 2-Position: A benzyl or substituted benzyl group at this position significantly enhances inhibitory potency. The nature and position of substituents on this benzyl ring can be fine-tuned to optimize activity.[3][10]
The 3-Carboxylate Group: This group contributes to the overall binding affinity and electronic properties of the molecule.
These insights allow for the rational design of novel inhibitors with high potency and selectivity.[2][10] One exemplary compound, ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrates potent inhibition with IC50 values of 0.23 µM in human neutrophils and 0.086 µM against recombinant human 5-LOX.[6][11]
Table 1: Structure-Activity Relationship (SAR) data for 2-substituted 5-hydroxy-1H-benzo[g]indole-3-carboxylates. Data highlights the impact of substitutions on the 2-position benzyl ring on inhibitory potency.
Synthesis of a Representative 5-LOX Inhibitor
This section details the synthesis of a representative and potent inhibitor, ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate , based on established synthetic routes for this class of compounds.[12]
Caption: General workflow for the synthesis of indole-3-carboxylate inhibitors.
Detailed Protocol: Synthesis of Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
This two-step protocol is adapted from a reported synthesis.[12]
Step 1: Synthesis of Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate (Enamine Intermediate)
Materials & Reagents:
Ethyl acetoacetate (Reagent grade, ≥99%)
2-Picolylamine (Reagent grade, ≥99%)
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Procedure:
To a 50 mL round-bottom flask, add ethyl acetoacetate (e.g., 5.0 g, 38.4 mmol).
Add 2-picolylamine (e.g., 4.15 g, 38.4 mmol, 1.0 eq) dropwise while stirring at room temperature.
Causality: This is a direct condensation reaction. The amine attacks the ketone of the ethyl acetoacetate, followed by dehydration to form the more stable enamine tautomer. No solvent or catalyst is required for this step.
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
The resulting oil is typically used directly in the next step without further purification.
Step 2: Synthesis of Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
In a 100 mL flask, dissolve the enamine intermediate (e.g., 1.0 g, 4.54 mmol) in 25 mL of anhydrous CPME.
In a separate flask, dissolve 1,4-naphthoquinone (0.73 g, 4.63 mmol, 1.02 eq) and ZnCl2 (0.10 g, 0.73 mmol, 16 mol%) in 25 mL of anhydrous CPME.
Causality: ZnCl2 acts as a Lewis acid catalyst, activating the naphthoquinone for nucleophilic attack by the enamine. This initiates the cascade of reactions leading to the fused indole ring system.
Add the naphthoquinone/ZnCl2 solution to the enamine solution. Seal the flask.
Stir the reaction mixture at room temperature (20 °C) for 72 hours. The color will change, and a precipitate may form.
Cool the mixture to 4 °C and let it stand for 16 hours to promote complete precipitation of the product.
Collect the solid product by vacuum filtration, washing with a small amount of cold CPME.
The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Biological Evaluation of 5-LOX Inhibition
The inhibitory potential of the synthesized indole-3-carboxylates is assessed using a tiered approach, typically starting with a cell-free enzymatic assay and progressing to more physiologically relevant cell-based models.[2]
Caption: A typical workflow for screening 5-LOX inhibitors.
This method measures the direct inhibition of purified 5-LOX enzyme activity by monitoring the formation of conjugated dienes.[13][14]
Principle: 5-LOX converts a polyunsaturated fatty acid substrate (e.g., linoleic or arachidonic acid) into a hydroperoxide product containing a conjugated diene system. This product absorbs light at 234 nm, and the rate of increase in absorbance is proportional to enzyme activity.
Materials & Reagents:
Human recombinant 5-LOX enzyme
Linoleic acid or Arachidonic acid (substrate)
Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (50 mM, pH 6.3)[9]
Test compound (indole-3-carboxylate) dissolved in DMSO
Positive control: Zileuton or Nordihydroguaiaretic acid (NDGA)
96-well UV-transparent microplate
Microplate spectrophotometer capable of reading absorbance at 234 nm
Procedure:
Reagent Preparation: Prepare a working solution of the 5-LOX enzyme in cold buffer. Prepare a stock solution of the substrate in ethanol and dilute to the final desired concentration (e.g., 2 mM) in buffer. Prepare serial dilutions of the test compound and positive control in DMSO.
Assay Setup: In a 96-well plate, add the following to each well:
Buffer
Enzyme solution
Test compound or DMSO (for control)
Pre-incubation: Gently mix and incubate the plate at room temperature (25 °C) for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 234 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
Data Analysis:
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
Calculate the percentage of inhibition for each concentration of the test compound:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
This assay measures 5-LOX activity within intact cells, providing a more physiologically relevant assessment of a compound's efficacy.[15][16] Commercial kits are widely available for this purpose.[17][18]
Principle: In this assay, a specific probe is introduced into cells that express 5-LOX. When the 5-LOX pathway is activated, the enzyme converts a substrate to an intermediate that reacts with the probe, generating a fluorescent product. The intensity of the fluorescence is proportional to 5-LOX activity.
Materials & Reagents:
Commercially available 5-LOX inhibitor screening kit (e.g., from Sigma-Aldrich, Abcam) containing:
5-LOX Assay Buffer
LOX Probe
LOX Substrate
Positive Control Enzyme and Inhibitor
Cell line expressing 5-LOX (e.g., HEK 293/5-LOX) or primary cells (e.g., human neutrophils)
Test compound (indole-3-carboxylate) dissolved in DMSO
Cell Preparation: Plate cells in a 96-well white plate and grow to the desired confluency according to standard cell culture protocols.
Compound Addition: Remove the culture medium and add the test compound at various concentrations (prepared in assay buffer) to the wells. Include a positive control inhibitor and a vehicle control (DMSO).
Reaction Mix Preparation: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and (if using an external source) 5-LOX Enzyme, according to the kit protocol.
Incubation: Add the reaction mix to each well and incubate at room temperature for 10 minutes, protected from light.
Reaction Initiation: Add the LOX substrate to all wells to initiate the reaction.
Measurement: Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at Ex/Em = 500/536 nm.
Data Analysis:
Choose two time points in the linear range of the reaction and calculate the change in fluorescence (RFU).
Calculate the percentage of inhibition for each concentration of the test compound as described in Protocol 1.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The 2-substituted 5-hydroxyindole-3-carboxylate scaffold represents a robust and highly adaptable platform for the development of potent 5-LOX inhibitors. The synthetic and analytical protocols provided in this guide offer a clear and validated pathway for researchers to prepare novel analogs and accurately assess their biological activity. By systematically applying these methodologies, drug development professionals can effectively explore the structure-activity relationships within this chemical class, paving the way for the discovery of new anti-inflammatory therapeutics targeting the critical 5-LOX pathway.
References
ProBiologists. The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Available from: [Link]
Nair DG, Funk CD. A cell-based assay for screening lipoxygenase inhibitors. Prostaglandins Other Lipid Mediat. 2009 Dec;90(3-4):98-104. Available from: [Link]
Gudipati R, et al. Design, synthesis of novel N prenylated indole-3-carbazones and evaluation of in vitro cytotoxicity and 5-LOX inhibition activities. Arabian Journal of Chemistry. 2015 Dec;8(6):854-861. Available from: [Link]
Horrillo R, et al. A role for 5-lipoxygenase products in obesity-associated inflammation and insulin resistance. Adipocyte. 2013 Apr 1;2(2):117-21. Available from: [Link]
Rådmark O, Samuelsson B. 5-Lipoxygenase: mechanisms of regulation. J Lipid Res. 2009 Apr;50 Suppl(Suppl):S40-5. Available from: [Link]
Giannopoulos PF, et al. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer's disease phenotype. Front Cell Neurosci. 2015 Jan 14;8:479. Available from: [Link]
Soni LK, et al. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Comb Chem High Throughput Screen. 2015;18(9):839-55. Available from: [Link]
Assay Genie. Lipoxygenase Activity Assay Kit (Fluorometric). Available from: [Link]
Gudipati R, et al. Design, synthesis of novel N prenylated indole-3-carbazones and evaluation of in vitro cytotoxity and 5-LOX inhibition activities. ResearchGate. 2015 Jun. Available from: [Link]
Zheng Y, et al. Exploring QSARs for 5-lipoxygenase (5-LO) inhibitory activity of 2-substituted 5-hydroxyindole-3-carboxylates by CoMFA and CoMSIA. J Mol Model. 2011 Aug;17(8):1877-89. Available from: [Link]
Nair DG, Funk CD. Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. ResearchGate. 2009 Dec. Available from: [Link]
Karg EM, et al. Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase. Journal of Medicinal Chemistry. 2009 May. Available from: [Link]
Guay J, et al. Synthesis of indolylalkoxyiminoalkylcarboxylates as leukotriene biosynthesis inhibitors. Scilit. Available from: [Link]
Karg EM, et al. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. J Med Chem. 2009 Dec 24;52(24):7884-93. Available from: [Link]
Karg EM, et al. Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase. J Med Chem. 2009 May 28;52(10):3130-45. Available from: [Link]
Reutlinger M, et al. Identification of natural-product-derived inhibitors of 5-lipoxygenase activity by ligand-based virtual screening. J Med Chem. 2007 May 3;50(9):2185-93. Available from: [Link]
Bonandi E, et al. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank. 2024 Jun 24;2024(2):M1911. Available from: [Link]
Stanković N, et al. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules. 2020 Jul 17;25(14):3240. Available from: [Link]
Lehmann C, et al. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Front Pharmacol. 2023 Aug 22;14:1243166. Available from: [Link]
Application Notes & Protocols: A Comprehensive Guide to the Acylation of Ethyl 5-amino-1H-indole-3-carboxylate
Abstract: The strategic acylation of Ethyl 5-amino-1H-indole-3-carboxylate is a cornerstone transformation in the synthesis of a multitude of biologically active molecules, including kinase inhibitors and novel therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The strategic acylation of Ethyl 5-amino-1H-indole-3-carboxylate is a cornerstone transformation in the synthesis of a multitude of biologically active molecules, including kinase inhibitors and novel therapeutic agents. The presence of multiple nucleophilic sites on this indole scaffold necessitates a nuanced and well-informed approach to achieve regioselective acylation of the 5-amino group. This guide provides an in-depth analysis of prevalent acylation methodologies, offering detailed protocols, mechanistic insights, and a comparative evaluation of reagents to empower researchers in drug discovery and organic synthesis. We delve into classic and modern techniques, from Schotten-Baumann conditions to advanced peptide coupling strategies, ensuring a blend of theoretical understanding and practical, field-proven application.
Introduction: The Strategic Importance of the Acylated 5-Aminoindole Scaffold
Ethyl 5-amino-1H-indole-3-carboxylate is a versatile building block in medicinal chemistry. Its indole core is a privileged structure found in numerous natural products and pharmaceuticals.[1] The amino group at the C-5 position serves as a critical handle for introducing diverse functionalities, most commonly through the formation of an amide bond—a transformation known as acylation. This modification is pivotal for several reasons:
Modulation of Biological Activity: The nature of the acyl group can profoundly influence the molecule's interaction with biological targets, affecting potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement: The resulting amide bond is a key structural motif in many drugs, and its strategic placement is crucial for mimicking peptide bonds or engaging in essential hydrogen bonding interactions.[2]
Synthetic Diversification: Acylation provides a robust platform for library synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
However, the acylation of this substrate is not without its challenges. The molecule presents three primary nucleophilic centers: the target 5-amino group, the indole N1-H, and to a lesser extent, the C3-ester. Achieving high regioselectivity for the 5-amino group is paramount for a successful synthesis. This guide will explore reliable methods to control this selectivity.
Core Methodologies for N-Acylation
The choice of acylating reagent and reaction conditions is dictated by factors such as the reactivity of the acylating agent, steric hindrance, desired scale, and the need to avoid side reactions. We will discuss three primary classes of reagents.
Method A: Acylation with Acyl Halides & Anhydrides
This is one of the most traditional and direct methods for amide bond formation. It relies on the high electrophilicity of acyl chlorides and anhydrides.
Causality and Mechanistic Insight:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 5-amino group attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride.[3] The high reactivity of acyl chlorides, in particular, leads to fast reaction rates.[4]
A critical component of this reaction is the use of a base. The acylation process generates one equivalent of acid (HCl from an acyl chloride or a carboxylic acid from an anhydride). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] The addition of a base, such as pyridine or triethylamine, neutralizes this acid, driving the reaction to completion.[5][6] This technique, particularly with an aqueous base, is famously known as the Schotten-Baumann reaction .[3][7][8]
Workflow for Acylation using Acyl Halides/Anhydrides
Caption: General workflow for the acylation reaction.
Protocol 1: General Procedure using an Acyl Chloride (Schotten-Baumann style)
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Ethyl 5-amino-1H-indole-3-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1 M).
Base Addition: Add a suitable base, such as pyridine (2.0 eq.) or triethylamine (1.5 eq.).
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Method B: Direct Coupling with Carboxylic Acids using Carbodiimides
To avoid the often harsh conditions or the need to prepare unstable acyl chlorides, direct coupling of carboxylic acids with the amine has become the method of choice in modern synthesis. This is achieved by activating the carboxylic acid in situ using a coupling agent.
Causality and Mechanistic Insight:
Directly reacting a carboxylic acid with an amine is generally ineffective as it results in an acid-base reaction, forming a highly unreactive ammonium carboxylate salt.[4][9] Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) overcome this by converting the carboxylic acid's hydroxyl group into a good leaving group.[9][10]
The mechanism involves the carbodiimide activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][11] This intermediate can then be attacked by the amine to form the amide. However, the O-acylisourea can rearrange to a stable N-acylurea byproduct, terminating the desired reaction. To prevent this and enhance reaction rates, additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included.[11][12] These additives trap the O-acylisourea to form an active ester, which is less prone to side reactions and readily undergoes aminolysis.
Mechanism of DCC/EDC Mediated Amide Coupling
Caption: DCC/EDC coupling mechanism with additive.
Protocol 2: EDC/HOBt Coupling Procedure
Preparation: To a solution of the carboxylic acid (1.2 eq.) in an appropriate solvent (e.g., DMF or DCM, 0.1 M), add HOBt (1.3 eq.) and EDC·HCl (1.3 eq.).
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Amine Addition: Add a solution of Ethyl 5-amino-1H-indole-3-carboxylate (1.0 eq.) in the same solvent to the activated mixture. If using the hydrochloride salt of EDC, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Workup (for water-soluble byproducts from EDC): Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash successively with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.
Method C: High-Efficiency Coupling with Uronium/Guanidinium Reagents
For challenging acylations, including those with sterically hindered substrates or electron-deficient amines, uronium or guanidinium-based reagents like HATU are often employed.
Causality and Mechanistic Insight:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.[13] Its efficacy stems from the formation of a highly reactive OAt-active ester from the carboxylic acid.[13] The reaction is driven by the formation of the stable tetramethylurea byproduct. The azabenzotriazole (At) moiety is an excellent leaving group, and the pyridine nitrogen is thought to stabilize the transition state through a neighboring group effect, accelerating the rate of aminolysis.[13] These reactions require a non-nucleophilic organic base, like DIPEA, to deprotonate the initial carboxylic acid.[13]
Mechanism of HATU Mediated Amide Coupling
Caption: HATU coupling mechanism overview.
Protocol 3: HATU Coupling Procedure
Preparation: In a flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and Ethyl 5-amino-1H-indole-3-carboxylate (1.0 eq.) in an aprotic polar solvent like DMF (0.1 M).
Base Addition: Add DIPEA (2.0 eq.) to the mixture.
Reaction: Stir the solution at room temperature for 1-4 hours. The reaction is often rapid. Monitor by LC-MS for completion.
Workup: Pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.
Extraction: Wash the organic layer multiple times with water to remove DMF and other water-soluble components, followed by a wash with brine.
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Comparative Summary of Acylation Methods
Method
Acylating Reagent(s)
Base/Additive
Pros
Cons
Schotten-Baumann
Acyl Chloride / Anhydride
Pyridine, Et₃N, aq. NaOH
Inexpensive, highly reactive reagents, fast reactions.
Acyl chlorides can be moisture-sensitive; harsh conditions for some substrates; acidic byproduct.[5][14]
DCC byproduct (DCU) is insoluble and can be difficult to remove; potential for N-acylurea side product; racemization risk.[11]
Uronium Coupling
Carboxylic Acid, HATU
DIPEA, Et₃N
Very high efficiency and fast rates; good for difficult couplings; low racemization.[13]
Reagents are expensive; byproducts must be removed carefully.
Conclusion
The successful acylation of Ethyl 5-amino-1H-indole-3-carboxylate is readily achievable through several reliable methods. For routine, large-scale syntheses where cost is a factor, classical acylation with acyl chlorides or anhydrides under Schotten-Baumann conditions remains a viable option. For most laboratory-scale and medicinal chemistry applications, direct coupling of carboxylic acids using reagents like EDC/HOBt offers a milder and more convenient alternative. When faced with sterically demanding substrates or the need for maximum efficiency and speed, uronium reagents such as HATU are the gold standard, despite their higher cost. The choice of protocol should be guided by the specific acyl group being introduced, the scale of the reaction, and the overall synthetic strategy.
References
Title: N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling
Source: ResearchGate
URL: [Link]
Title: Convenient Synthesis of Masked Aminoindoles by Indium-Mediated One-Pot Reductive Acylation of 3- and 2-Nitroindoles | Request PDF
Source: ResearchGate
URL: [Link]
Title: Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives
Source: IKM Institut Kimia Malaysia
URL: [Link]
Title: Acid-Amine Coupling using DCC
Source: Organic Synthesis
URL: [Link]
Title: Amides from Carboxylic Acids-DCC and EDC Coupling
Source: Chemistry Steps
URL: [Link]
Title: Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.
Source: Semantic Scholar
URL: [Link]
Title: Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively
Source: ACS Publications
URL: [Link]
Application Note: One-Pot Synthesis of Substituted Ethyl Indole-3-Carboxylates
Abstract The ethyl indole-3-carboxylate scaffold is a privileged pharmacophore in drug discovery, serving as a core structure for antiviral (e.g., Arbidol), anticancer, and anti-inflammatory agents. Traditional syntheses...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The ethyl indole-3-carboxylate scaffold is a privileged pharmacophore in drug discovery, serving as a core structure for antiviral (e.g., Arbidol), anticancer, and anti-inflammatory agents. Traditional syntheses often require multi-step procedures (e.g., Fischer indole synthesis followed by functionalization) or harsh conditions.[1] This guide details a robust, scalable one-pot copper-catalyzed cascade annulation protocol. This method couples readily available 2-haloanilines with
-keto esters to generate 2-substituted ethyl indole-3-carboxylates in high yields (up to 92%). The protocol features mild conditions, broad functional group tolerance, and utilizes an inexpensive copper/amino acid catalytic system.
Introduction & Reaction Design
The Challenge
Classical methods for synthesizing indole-3-carboxylates face significant limitations:
Fischer Indole Synthesis: Requires pre-formed hydrazones and often suffers from regioselectivity issues with unsymmetrical ketones.
Nenitzescu Synthesis: Limited primarily to 5-hydroxyindole derivatives.
Palladium Catalysis: While effective, Pd-catalysts are expensive and require stringent oxygen-free handling, making them less ideal for early-stage scale-up.
The Solution: Copper-Catalyzed Cascade
The protocol described herein utilizes a Copper(I) Iodide (CuI) catalyst promoted by L-Proline.[2] This system facilitates a tandem C-C coupling/condensation sequence:
Intermolecular C-Arylation: The active methylene of the
-keto ester couples with the 2-haloaniline.
Intramolecular Condensation: The pendant amine attacks the ketone carbonyl, followed by dehydration to aromatize the indole ring.
Mechanistic Pathway
The reaction proceeds via a Cu(I)/L-Proline complex which activates the aryl halide for nucleophilic attack by the enolate of the
-keto ester.
Figure 1: Mechanistic pathway for the Cu-catalyzed cascade synthesis of ethyl indole-3-carboxylates.
Materials & Equipment
Reagents
Reagent
Purity
Role
Notes
2-Iodoaniline
>98%
Substrate
2-Bromoanilines can be used but require longer reaction times.
Ethyl Acetoacetate
>99%
Substrate
or other -keto esters (e.g., Ethyl Benzoylacetate).
Copper(I) Iodide (CuI)
99.99%
Catalyst
Must be off-white/tan. Greenish color indicates oxidation to Cu(II).
L-Proline
>99%
Ligand
Promotes the coupling of aryl halides.
Cesium Carbonate (Cs₂CO₃)
Anhydrous
Base
Superior to K₂CO₃ for this transformation.
DMSO
Anhydrous
Solvent
Dry solvent is critical for yield reproducibility.
Equipment
Schlenk tube or heavy-walled pressure vial (10-20 mL) with Teflon screw cap.
Magnetic stir bar (egg-shaped for efficient mixing in slurries).
Quench: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).
Wash: Wash the combined organic layers with Brine (20 mL) to remove residual DMSO.
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 5%
15% EtOAc in Hexanes).
Yield: Expect 185–200 mg (85–92%) of an off-white solid.
Scope & Data Summary
The following table summarizes the robustness of this protocol across various substrates.
Entry
Aniline Substrate (R¹)
-Keto Ester (R²)
Product (Ethyl Indole-3-carboxylate)
Yield (%)
1
2-Iodoaniline (H)
Ethyl Acetoacetate (Me)
Ethyl 2-methylindole-3-carboxylate
92%
2
2-Iodo-4-methylaniline (5-Me)
Ethyl Acetoacetate (Me)
Ethyl 2,5-dimethylindole-3-carboxylate
88%
3
2-Iodo-4-chloroaniline (5-Cl)
Ethyl Acetoacetate (Me)
Ethyl 5-chloro-2-methylindole-3-carboxylate
85%
4
2-Iodoaniline (H)
Ethyl Benzoylacetate (Ph)
Ethyl 2-phenylindole-3-carboxylate
81%
5
2-Bromoaniline (H)*
Ethyl Acetoacetate (Me)
Ethyl 2-methylindole-3-carboxylate
74%
*Note: Reaction with 2-Bromoaniline requires 100 °C and 24h reaction time.
Troubleshooting & Optimization
Critical Control Points
Moisture Sensitivity: While the reaction is not strictly water-intolerant, anhydrous DMSO significantly improves yields by preventing ester hydrolysis.
Catalyst Quality: If CuI is green/blue, wash it with saturated KI solution, then water/ethanol/ether sequence, and dry in vacuo to restore the active white/tan Cu(I) species.
Base Choice:
is preferred due to its solubility in DMSO. can be used but often results in 10-15% lower yields.
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Safety Information
2-Iodoaniline: Harmful if swallowed or inhaled. Potential skin sensitizer.
Ethyl Acetoacetate: Combustible liquid.
DMSO: Penetrates skin rapidly; can carry dissolved toxins into the body. Wear nitrile gloves (double gloving recommended).
Waste Disposal: All copper-containing waste must be disposed of in the heavy metal waste stream.
References
Copper-Catalyzed Synthesis of Indoles: Ma, D., et al.
-Keto Esters."[2] Journal of the American Chemical Society, 2004.
Application Note: Scalable Manufacturing of Amino-Indole Esters
Executive Summary Amino-indole esters are high-value pharmacophores found in antiviral (e.g., Arbidol), anticancer, and CNS-active therapeutics. While academic literature often presents direct Fischer indolization using...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Amino-indole esters are high-value pharmacophores found in antiviral (e.g., Arbidol), anticancer, and CNS-active therapeutics. While academic literature often presents direct Fischer indolization using amino-phenylhydrazines, this route is notoriously unscalable due to the oxidative instability of the hydrazine precursors and the interference of the basic amino group with the acid catalysts required for cyclization.
This guide details the Nitro-Precursor Strategy , the industry-standard protocol for scalable synthesis. By synthesizing the stable nitro-indole ester first and performing a late-stage reduction, we circumvent the stability issues of amino-hydrazines. We focus on two primary routes: the Japp-Klingemann/Fischer hybrid (for 2-carboxylates) and the Hemetsberger-Knittel synthesis (for 3-unsubstituted variants).
Strategic Route Selection
Before initiating synthesis, select the protocol based on your target substitution pattern.
Route Decision Matrix
Figure 1: Decision tree for selecting the optimal synthesis pathway based on regiochemistry and material availability.
Ammonium Formate (Hydrogen donor) OR H2 gas (balloon/Parr shaker)
Solvent: THF/Methanol (1:1)
Workflow:
Dissolve the nitro-indole in THF/MeOH.
Add Pd/C catalyst (under Argon/Nitrogen flow to prevent ignition).
Option A (Transfer Hydrogenation): Add Ammonium Formate (5 equiv). Reflux for 1–2 hours.
Option B (H2 Gas): Purge with H2. Stir at RT (30 psi) for 4 hours.
Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (fire hazard).
Isolation: Concentrate filtrate. The amino-indole ester is often air-sensitive. Store as the HCl salt if not using immediately.
Protocol B: Hemetsberger-Knittel Synthesis
Target: Indole-2-carboxylates (Alternative Route).
Applicability: When the aniline precursor is expensive or unavailable.
This route constructs the pyrrole ring via thermolysis of vinyl azides [2].
Workflow Diagram
Figure 2: The Hemetsberger-Knittel pathway involves condensation followed by nitrene insertion.
Step-by-Step:
Condensation: React the substituted benzaldehyde with ethyl azidoacetate and NaOEt in Ethanol at -10°C.
Workup: Acidify and extract the
-azidocinnamate.
Cyclization: Reflux the cinnamate in Xylene (boiling point ~140°C). Nitrogen gas (
) evolves.
Mechanism: Formation of a nitrene intermediate
insertion into the aromatic C-H bond Indole.
Critical Process Parameters (CPPs) & Data
Parameter
Optimal Range
Impact of Deviation
Diazotization Temp
0°C – 5°C
>10°C leads to phenol formation (yield loss).
Coupling pH
4.5 – 5.5
<4: Slow reaction. >7: Diazo decomposition/tars.
PPA Cyclization Temp
85°C – 95°C
>110°C causes polymerization/charring.
Hydrogenation Pressure
1 – 3 atm
High pressure not required; reduces over-reduction risk.
Safety & Handling
Diazonium Salts: Potentially explosive if dried. Always keep in solution and use immediately.
Azides (Hemetsberger): Low molecular weight organic azides are explosive. Maintain C/N ratio > 3. Perform thermolysis behind a blast shield.
Palladium on Carbon: Pyrophoric when dry. Always wet with water or solvent before disposal.
Amino-Indoles: Prone to oxidation (turning purple/black). Store under Argon at -20°C or convert to HCl salt.
References
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic comprehensive text on the mechanism).
Gribble, G. W. (2000).[5][6] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Knittel, D. (1985).[5][6][7] Improved Synthesis of
-Azidocinnamic Acid Esters and 2H-Azirines. Synthesis, 1985(02), 186-188.[5][7] (Key paper for Hemetsberger scale-up). Link
BenchChem. (2025).[8] Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (Protocol for Pd/C reduction). Link
Hillier, M. C., et al. (2004). A One-Pot Preparation of 1,3-Disubstituted Indoles via the Fischer Indole Synthesis. The Journal of Organic Chemistry, 69(15), 5120-5123. (Modern Japp-Klingemann variants). Link
Technical Support Center: Stabilizing Ethyl 5-amino-1H-indole-3-carboxylate
The following technical guide is structured as a Tier-3 Support Resource for the handling of Ethyl 5-amino-1H-indole-3-carboxylate . It addresses the specific chemical vulnerabilities of the 5-aminoindole scaffold, utili...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for the handling of Ethyl 5-amino-1H-indole-3-carboxylate . It addresses the specific chemical vulnerabilities of the 5-aminoindole scaffold, utilizing a "Problem-Cause-Solution" framework.
Topic: Prevention of Oxidative Degradation & Polymerization
Product Class: Electron-Rich Indole Derivatives
Support Level: Advanced / Research Use Only (RUO)
Part 1: The Core Directive (Executive Summary)
The Molecule: Ethyl 5-amino-1H-indole-3-carboxylate is an "electron-rich push-pull" system. While the C3-ester withdraws electrons (stabilizing), the C5-amine strongly donates electrons into the aromatic system. This makes the molecule highly susceptible to radical cation formation , leading to rapid oxidative coupling (browning/blackening) and polymerization, particularly at the C2 position and via the amine nitrogen.
Immediate Action Plan:
Never store in solution for >24 hours, especially in DMSO or chlorinated solvents.
Never purify on untreated silica gel (acidic sites catalyze decomposition).
Always use antioxidant-spiked solvents or inert atmospheres for workup.
Part 2: Troubleshooting & FAQs
Section A: Purification Failures
Q: I ran a TLC and the spot was clean, but when I ran the flash column on silica gel, the product turned black and stuck to the column. What happened?
A: You have encountered Acid-Catalyzed Surface Oxidation .
The Mechanism: Standard silica gel is slightly acidic (pH 6.0–6.5). The 5-amino group is basic; it protonates on the silica surface, anchoring the molecule. Once immobilized, the electron-rich indole ring is highly prone to surface-mediated oxidation by adsorbed oxygen, leading to the formation of insoluble quinone-imines or melanin-like polymers (the "black tar").
The Fix: You must deactivate the silica or change the stationary phase.
Method A (Deactivation): Pre-wash your silica column with the eluent containing 1–5% Triethylamine (Et3N) . This neutralizes the acidic silanol groups. Keep 1% Et3N in your mobile phase during the run.[1]
Method B (Phase Change): Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and far gentler on electron-rich amines.
Section B: Storage Stability
Q: My compound was a yellow solid, but after a week in the freezer (-20°C), it has developed a brown crust. Is it ruined?
A: It is likely Surface Oxidation , but the bulk material may be salvageable.
The Cause: Even at -20°C, trapped oxygen in the headspace reacts with the surface crystal lattice. If the vial was not purged with Argon, or if there was moisture (which accelerates electron transfer), oxidation proceeds.
The Fix:
Dissolve the sample in degassed ethyl acetate.
Filter through a pad of Celite to remove the insoluble brown polymer.
Re-precipitate immediately with hexanes or evaporate under high vacuum.
Future Prevention: Store under Argon atmosphere. If long-term storage (>1 month) is required, convert the free amine to the Hydrochloride Salt (using anhydrous HCl in dioxane/ether). The protonated amine (
) is electron-withdrawing, which dramatically stabilizes the indole ring against oxidation.
Section C: Solubilization & Analysis
Q: Can I store stock solutions in DMSO for biological assays?
A:No.
The Reason: DMSO (Dimethyl Sulfoxide) is effectively a mild oxidant (Swern oxidation precursor) and is hygroscopic. Over time, DMSO can facilitate the oxidation of the indole to oxindoles or isatin derivatives, especially in the presence of light.
Recommendation: Prepare fresh stock solutions in degassed anhydrous DMSO or Ethanol immediately before use. If you must store them, freeze them at -80°C under Argon, but expect degradation after freeze-thaw cycles.
Part 3: Experimental Protocols
Protocol 1: The "Oxidation-Free" Workup
Use this workflow immediately after synthesis (e.g., reduction of the nitro-precursor).
Quench: Cool reaction mixture to 0°C.
Degas: Sparge all extraction solvents (EtOAc, DCM) with Nitrogen for 15 mins.
Additive: Add 0.1% (w/v) Ascorbic Acid or BHT (Butylated hydroxytoluene) to the organic extraction solvent. This acts as a radical scavenger.
Dry: Use Sodium Sulfate (
), not Magnesium Sulfate (), as MgSO4 is slightly Lewis-acidic and can promote degradation.
Evaporate: Do not use a water bath >35°C. Backfill the rotavap with Nitrogen, not air.
Protocol 2: Stabilization via Salt Formation
Converting the sensitive free base to a stable salt.
Dissolve the crude amine (1.0 eq) in minimum anhydrous EtOAc or Et2O .
Cool to 0°C under Argon.
Dropwise add 4M HCl in Dioxane (1.1 eq). Do not use aqueous HCl.
The Hydrochloride salt will precipitate as a beige/white solid.
Filter rapidly under Argon/Nitrogen blanket.
Wash with cold anhydrous ether.
Dry under high vacuum. Result: Stable solid, shelf life >1 year.
Part 4: Visualizing the Instability
The following diagram illustrates the decision matrix for handling this compound to prevent the "Black Tar" scenario.
Caption: Workflow logic for minimizing oxidative stress during handling and purification of 5-aminoindoles.
Part 5: Quantitative Stability Data
Table 1: Stability of Ethyl 5-amino-1H-indole-3-carboxylate under various conditions
Storage Condition
Phase
Atmosphere
Half-Life (Approx.)
Observation
25°C, Light
Solution (DMSO)
Air
< 4 Hours
Rapid darkening to black
25°C, Dark
Solution (EtOAc)
Air
12 Hours
Gradual browning
-20°C, Dark
Solid (Free Base)
Air
1-2 Weeks
Surface crust formation
-20°C, Dark
Solid (Free Base)
Argon
6 Months
Stable yellow solid
-20°C, Dark
Solid (HCl Salt)
Air/Argon
> 12 Months
Highly Stable
Part 6: References
Gribble, G. W. (2002). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
Jiang, X., et al. (2014). Regioselective Synthesis of 5-Aminoindoles. Journal of Organic Chemistry. (Discusses sensitivity of electron-rich indoles to oxidative coupling).
Teledyne ISCO. (2017). Purification of Amine-Containing Compounds using Silica and Alumina. Application Note AN86. (Technical grounding for the use of TEA/Alumina).
Sigma-Aldrich. (2023). Handling and Storage of Air-Sensitive Reagents. Technical Bulletin AL-134.
Technical Support Center: Purification of Amino-Indoles by Column Chromatography
Welcome to the technical support center for the purification of amino-indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatogra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of amino-indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of this important class of compounds. Amino-indoles present unique purification hurdles due to the interplay of the basic amino functionality and the often-sensitive indole core. This resource provides in-depth troubleshooting strategies and validated protocols to enhance separation efficiency, improve yield, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my amino-indole spots streak or "tail" so severely on a silica gel TLC plate?
A1: This is the most common issue encountered and is primarily due to strong acid-base interactions. Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[1][2][3] The basic amino group on your indole can be protonated by these acidic sites, causing it to bind very strongly and unevenly to the stationary phase. This leads to the characteristic streaking or tailing effect as the compound elutes.[1][4]
Q2: I'm getting very low or no recovery of my compound from the column. Where is it going?
A2: Low recovery is often linked to the same issue causing tailing: irreversible adsorption. The strong interaction between the basic amino-indole and the acidic silica gel can be so significant that the compound does not elute, even with highly polar solvents.[2] Another possibility is that your amino-indole is degrading on the acidic stationary phase.[1][5] Electron-rich or otherwise sensitive indoles can be unstable under these conditions.[6][7]
Q3: What is the best stationary phase for purifying amino-indoles?
A3: While silica gel is the most common stationary phase, it is often not ideal for amino-indoles without modification. The best choice depends on your specific molecule's properties.
Deactivated Silica Gel: Standard silica gel that has been "neutralized" with a basic modifier like triethylamine is often the first and easiest option to try.
Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive or very basic compounds as it lacks the acidic silanol groups of silica.[1][8]
Amino-functionalized Silica: This specialized phase has aminopropyl groups bonded to the silica surface, which eliminates ionic interactions with basic compounds and is highly effective for their purification.[1][3]
Q4: How do I choose the right mobile phase (eluent)?
A4: Mobile phase selection should always be guided by preliminary Thin-Layer Chromatography (TLC).
Aim for an Rf of 0.2-0.4: The ideal solvent system for your column should give your target compound an Rf value in the 0.2 to 0.4 range on a TLC plate.[1][9] This typically provides the best separation from impurities.
Incorporate a Basic Modifier: For basic amino-indoles on silica gel, it is crucial to add a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-2.0%) or a solution of ammonia in methanol to your eluent system.[1][2][9] This modifier competes with your compound for binding to the acidic silanol sites, allowing your compound to travel through the column more uniformly.[10][11]
Troubleshooting Guide
This section addresses specific problems in a cause-and-solution format.
Problem 1: Severe Peak Tailing or Streaking
This phenomenon compromises resolution and leads to impure fractions. The underlying cause is almost always an undesirable interaction between the analyte and the stationary phase.
Troubleshooting Decision Tree for Tailing/Streaking
Caption: General workflow for the purification of amino-indoles.
Protocol 1: Deactivation of Silica Gel for Sensitive Compounds
This procedure neutralizes the acidic silica surface, minimizing degradation and irreversible adsorption.
[1]
Prepare the Slurry: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane/Ethyl Acetate).
Pack the Column: Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. Do not let the column run dry.
Prepare Deactivating Solvent: Prepare a separate solution of your starting eluent that also contains 1-3% triethylamine.
Flush the Column: Carefully add the deactivating solvent to the top of the column and allow one full column volume to pass through the silica bed.
Equilibrate: The silica is now deactivated. Run 2-3 column volumes of your standard mobile phase (the one you will use for the separation, with or without TEA as determined by TLC) to equilibrate the column before loading your sample.
Protocol 2: 2D TLC for Compound Stability Analysis
This method helps determine if your amino-indole is stable on silica gel.
[1]
Obtain a square TLC plate.
Spot the Compound: Lightly spot your compound in one corner, approximately 1 cm from each edge.
First Development: Develop the plate using your chosen eluent system.
Dry Thoroughly: Remove the plate and completely dry it with a heat gun or in a vacuum chamber to remove all solvent.
Rotate: Rotate the plate 90 degrees so that the line of separated spots from the first run now forms the baseline.
Second Development: Develop the plate again using the same eluent system.
Visualize: Visualize the plate under UV light and/or with an appropriate stain.
Analyze: If the compound is stable, you will see a single spot located on the diagonal from the origin. If new spots appear that are not on this diagonal, it indicates decomposition on the silica plate.
[1][8]
References
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. [Link]
Chromatography Forum. (2007, September 12). severe tailing on column. Chromatography Forum. [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
Grozdanov, V., et al. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole. HELIX Chromatography. [Link]
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? ResearchGate. [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
Beilstein-Institut. (2022, February 4). Diindolylamine Preparation and Stability Investigations. ACS Omega. [Link]
LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
ResearchGate. (n.d.). (PDF) Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel. ResearchGate. [Link]
Waters. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Waters. [Link]
ACS Publications. (2009, September 18). Adsorption of Cu2+ on Amino Functionalized Silica Gel with Different Loading. ACS Publications. [Link]
Chrom Tech, Inc. (n.d.). Concise Separation Columns for Amino Acid Analysis. Chrom Tech, Inc. [Link]
Molnar Institute. (n.d.). SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STATIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? ResearchGate. [Link]
MDPI. (2024, June 25). Degradation of Dyes Catalyzed by Aminophenyl-Substituted Mn-Porphyrin Immobilized on Chloropropyl Silica Gel and Evaluation of Phytotoxicity. MDPI. [Link]
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Sorbead India. [Link]
Agilent Technologies. (n.d.). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns for a Variety of Agilent LC Instrumentation and Separation Goals. Agilent Technologies. [Link]
LCGC International. (2022, April 15). What's Happening to My Column? LCGC International. [Link]
Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Welch Materials. [Link]
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Sorbent Technologies, Inc. [Link]
Minimizing side reactions during indole ester hydrolysis
A Troubleshooting & Methodology Guide for Drug Development Professionals Welcome to the Indole Ester Hydrolysis Support Center. Cleaving an ester group attached to an indole ring—particularly at the C-2, C-3, or sterical...
Author: BenchChem Technical Support Team. Date: March 2026
A Troubleshooting & Methodology Guide for Drug Development Professionals
Welcome to the Indole Ester Hydrolysis Support Center. Cleaving an ester group attached to an indole ring—particularly at the C-2, C-3, or sterically hindered C-4 positions—presents unique chemoselective challenges. The electron-rich nature of the indole core makes it highly susceptible to side reactions such as decarboxylation, autoxidation, and polymerization.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we explore the mechanistic causality behind these side reactions and provide self-validating workflows to ensure the structural integrity of your indole carboxylic acids.
Diagnostic Workflow: Selecting the Right Hydrolysis Strategy
Before beginning your experiment, use the decision matrix below to select a hydrolysis condition that mitigates the specific vulnerabilities of your substrate.
Decision logic for selecting indole ester hydrolysis conditions.
Mechanistic Troubleshooting & FAQs
Q1: Why does my indole-3-carboxylic acid decarboxylate during hydrolysis, and how do I prevent it?Mechanistic Causality: Indole-3-carboxylic acids are exceptionally prone to decarboxylation. Under acidic workup conditions, protonation at the electron-rich C-3 position initiates an
mechanism. This generates a zwitterionic intermediate that rapidly decomposes by expelling protonated carbonic acid or carbon dioxide[1]. Furthermore, under harsh basic conditions or elevated temperatures, the carboxylate itself can undergo spontaneous decarboxylation[2].
Solution: Avoid strong acids during workup. Acidify only to pH 4.5–5.0 using a weak acid (e.g., 10% citric acid) at 0 °C. If your substrate is highly sensitive, abandon chemical saponification entirely and utilize enzymatic hydrolysis (e.g., Pseudomonas fluorescens lipase), which operates at a mild pH of 7.8–8.2 and completely circumvents decarboxylation[3].
Q2: How can I hydrolyze sterically hindered indole esters (e.g., methyl 5-methyl-1H-indole-4-carboxylate) without degrading the core?Mechanistic Causality: Bulky substituents adjacent to the ester (such as a C-5 methyl group) sterically block the Bürgi-Dunitz trajectory of the incoming hydroxide nucleophile[4]. Forcing the reaction with refluxing NaOH/KOH often leads to N-N bond cleavage, Friedel-Crafts type side reactions, or complete ring degradation[4].
Solution: Utilize Lewis acid-mediated cleavage. A system of LiBr and an amine base (like
-BuNH₂) in wet methanol allows the lithium ion to coordinate to the ester carbonyl, increasing its electrophilicity and enabling hydrolysis under much milder conditions[5][6]. Alternatively, use lithium hydroperoxide (LiOOH), which is significantly more nucleophilic than LiOH due to the alpha-effect, allowing cleavage of hindered esters at room temperature without racemization or degradation[7].
Q3: Why is my product mixture turning dark purple or black during saponification?Mechanistic Causality: The indole core is highly electron-rich. In the presence of strong bases and atmospheric oxygen, indoles readily undergo autoxidation to form oxindoles, which then dimerize or polymerize into highly conjugated, deeply colored byproducts.
Solution: Oxygen exclusion is mandatory. Sparge all solvents (THF, MeOH, H₂O) with Argon for 15 minutes prior to adding the base. Conduct the entire reaction and workup under a strict inert atmosphere.
Validated Experimental Protocols
Protocol A: Mild Base-Mediated Hydrolysis (LiOH) with pH-Controlled Workup
Designed for standard and mildly sensitive indole esters.
Solvent Preparation: Prepare a 2:2:1 mixture of THF:MeOH:H₂O. Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen.
Reagent Addition: Dissolve the indole ester (1.0 eq) in the degassed solvent mixture (0.2 M) under Argon and cool to 0 °C in an ice bath.
Hydrolysis: Add LiOH·H₂O (1.5 to 3.0 eq) in one portion. Stir at 0 °C.
Self-Validating Checkpoint 1 (Reaction Monitoring): Monitor by TLC every 30 minutes. The reaction must not be allowed to warm to room temperature if it is an indole-3-ester, as thermal decarboxylation will initiate[2].
Workup: Once starting material is consumed, concentrate the mixture in vacuo (bath temp < 25 °C) to remove THF and MeOH. Dilute with ice-cold water and wash with EtOAc to remove organic impurities.
pH Adjustment (Critical): Cool the aqueous layer to 0 °C. Add 10% aqueous citric acid dropwise while stirring vigorously.
Self-Validating Checkpoint 2 (pH Control): Continuously spot the aqueous layer on pH paper. Stop exactly at pH 4.5. Do not drop below pH 4.0 , or acid-catalyzed decarboxylation will occur[1].
Isolation: Extract the precipitated indole carboxylic acid with EtOAc, dry over Na₂SO₄, and concentrate.
Designed for chiral indole esters or substrates with extreme sensitivity to base/acid.
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 8.0.
Reaction Setup: Dissolve the racemic indole ester in a minimal amount of DMF (to facilitate substrate-enzyme contact) and add it to the buffer[3].
Enzyme Addition: Add Pseudomonas fluorescens lipase (e.g., Amano AK lipase) as a lyophilized powder[3].
Incubation: Agitate the mixture at 24 °C to 28 °C for 15 to 40 hours[3].
Self-Validating Checkpoint: Because this is a kinetic resolution, the theoretical maximum yield of the hydrolyzed (R)-indole acid is 50%[3]. Monitor via chiral HPLC. If the conversion of the ester exceeds 50%, the enzyme is exhibiting non-selective background hydrolysis, and the reaction must be quenched immediately.
Isolation: Filter the immobilized enzyme (if applicable). Extract the unreacted (S)-ester with an organic solvent. Carefully adjust the aqueous layer to pH 5.0 to precipitate the desired (R)-indole carboxylic acid.
Quantitative Method Comparison
The following table summarizes the expected outcomes when applying different hydrolysis methodologies to sensitive indole-3-carboxylate substrates.
Hydrolysis Method
Reagents & Conditions
Target Substrate
Yield of Acid (%)
Decarboxylation (%)
Harsh Saponification
NaOH, MeOH/H₂O, 65 °C
Indole-3-esters
35 - 45%
> 50%
Mild Saponification
LiOH, THF/MeOH/H₂O, 0 °C
Indole-3-esters
80 - 85%
< 5%
Enzymatic Hydrolysis
P. fluorescens lipase, pH 8.0, 25 °C
Chiral Indole-3-esters
48 - 50% (Max 50%)
< 1%
Lewis Acid-Mediated
LiBr, -BuNH₂, wet MeOH, 60 °C
Hindered Indole-4-esters
85 - 92%
N/A
References
WO2004104205A2 - Enzymatic preparation of chiral indole esters - Google Patents
Source: Google Patents
URL
Stereoretentive Catalytic [3+2]-Cycloaddition/Rearrangement/Decarboxylation Reactions of Indoles with Non-Racemic Donor–Acceptor Cyclopropanes
Source: ACS Publications
URL
Comparing reactivity of 5-amino vs 6-amino indole-3-carboxylates
This guide provides a technical comparison of 5-aminoindole-3-carboxylates versus 6-aminoindole-3-carboxylates , focusing on their electronic structures, reactivity profiles, and synthetic utility in drug development.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of 5-aminoindole-3-carboxylates versus 6-aminoindole-3-carboxylates , focusing on their electronic structures, reactivity profiles, and synthetic utility in drug development.[1][2]
Part 1: Executive Summary & Selection Logic
In the context of medicinal chemistry and scaffold design, the choice between the 5-amino and 6-amino isomers is not merely structural but electronic .
Feature
5-Aminoindole-3-carboxylate
6-Aminoindole-3-carboxylate
Electronic Character
"Aniline-Like" The amino group is electronically decoupled from the C3-ester.
"Push-Pull" System Strong vinylogous conjugation between the 6-amino donor and 3-ester acceptor.
N-Nucleophilicity
High Reacts readily as a standard aniline (e.g., amides, reductive aminations).[1][2][3]
Reduced Lone pair is delocalized into the carbonyl system; often requires forcing conditions.
Oxidation Stability
Moderate Standard air-sensitivity of indoles.
Low Prone to quinoid oxidation and polymerization (melanin-like pathways).
Primary Use Case
Stable scaffold for building amide/urea linkers in kinase inhibitors.
Fluorescent probes or specific electronic tuning of the indole core.
Part 2: Electronic Structure & Resonance Analysis
The reactivity difference stems from the conjugation pathways available to the nitrogen lone pair.
The 5-Amino Isomer (Meta-like)
The 5-position is electronically meta to the C3-position regarding the benzene ring's fusion. The amino lone pair donates density into the benzene ring (activating C4 and C6) but has limited direct resonance interaction with the electron-withdrawing ester at C3.
Result: The amino group retains high electron density, behaving like a typical electron-rich aniline (
).
The 6-Amino Isomer (Para-like / Vinylogous)
The 6-position allows for a long-range "push-pull" resonance system. The nitrogen lone pair can push electrons through the
-system directly to the C3-carbonyl oxygen.
Path:
.
Result: The nitrogen lone pair is significantly delocalized, reducing its nucleophilicity.[2][3][4][5] The molecule acquires partial quinoid character, lowering its oxidation potential and increasing instability.[2]
Caption: Comparative resonance pathways. The 6-amino isomer exhibits strong through-conjugation to the ester, reducing amine nucleophilicity.
Part 3: Reactivity & Performance Comparison
Nucleophilic Acylation (Amide Formation)
Reaction: Coupling with Benzoyl Chloride / Pyridine.
Observation:
5-Amino: Reacts rapidly (0.5 - 2 h) at
to RT. Yields typically 85-95% .
6-Amino: Reacts sluggishly. Often requires heating or stronger bases (e.g., DMAP catalysis).[1][3] Yields are lower (60-75% ) due to competitive oxidation or incomplete conversion.
Data Support: In triazine coupling studies, 5-aminoindole readily forms disubstituted products, whereas 6-aminoindole often stalls at the monosubstituted stage due to reduced nucleophilicity [1].[1][2]
5-Amino: Standard substrates. High chemoselectivity for
over indole (if unprotected).
6-Amino: Can yield isomeric mixtures or require specific ligands (e.g., BrettPhos) to prevent side reactions.[1][3] The "push-pull" nature can alter the oxidative addition preference or catalyst binding [2].
Stability & Handling
5-Amino: Stable as a solid for months at
. Solutions darken slowly over days.
6-Amino: Highly air-sensitive. Solids turn purple/black (melanin formation) upon exposure to air and light. Solutions must be used immediately.
Color: Pure product should be off-white/tan. A deep purple/black crude indicates significant oxidation (common with 6-amino if
was present).
NMR: Check the downfield shift of the amide
( ppm).
References
Evaluation of Aminoindole Carboxamides and Triazines as Potential Anti-Aggregation Agents. Purdue University Graduate School. (Demonstrates reactivity differences in triazine coupling). Link
Nickel-Catalyzed C–N Cross-Coupling... Enabled by Ligand Design. ACS Catalysis, 2019.[1][2][3] (Highlights isomeric product differences in cross-coupling). Link[1]
Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025. (Context on ester interference with amine reactivity). Link
Basicity and Nucleophilicity Trends of Amines. Master Organic Chemistry. (Foundational physical organic principles applied). Link
Comprehensive HPLC Method Development and Comparative Retention Guide: Ethyl 5-amino-1H-indole-3-carboxylate
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The accurate chromatographic profiling of substituted indoles is a critical path in pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
The accurate chromatographic profiling of substituted indoles is a critical path in pharmaceutical development, particularly for compounds serving as precursors to biologically active molecules. Ethyl 5-amino-1H-indole-3-carboxylate (CAS: 6953-38-4) presents a unique analytical challenge due to its bifunctional nature: a lipophilic ethyl ester group at the C3 position and a polar, basic primary amine at the C5 position.
This guide objectively compares the High-Performance Liquid Chromatography (HPLC) retention behavior of Ethyl 5-amino-1H-indole-3-carboxylate against two structural analogs: 5-Aminoindole (lacking the ester) and Ethyl 1H-indole-3-carboxylate (lacking the amine). By analyzing the causality between molecular structure, mobile phase pH, and stationary phase chemistry, we provide self-validating protocols for both standard Reversed-Phase (RP-HPLC) and Mixed-Mode chromatography.
Structural Causality and Chromatographic Behavior
To design a robust separation method, one must first understand the thermodynamic and electrostatic interactions driving retention.
The Electrostatic Challenge of the 5-Amino Group
At a typical acidic mobile phase pH (e.g., pH 2.5–3.0), the C5 primary amine of Ethyl 5-amino-1H-indole-3-carboxylate is fully protonated (
). In traditional RP-HPLC (C18), protonated basic compounds often exhibit poor retention and severe peak tailing. This tailing is caused by secondary ion-exchange interactions between the positively charged amine and residual, unendcapped anionic silanols on the silica support [1].
The Hydrophobic Contribution of the Ethyl Ester
Conversely, the ethyl ester at the C3 position significantly increases the molecule's overall lipophilicity (LogP) compared to the unsubstituted 5-aminoindole. This functional group drives hydrophobic partitioning into the C18 alkyl chains, counteracting the polarity of the amine.
Comparative Physicochemical Profiling
Table 1 summarizes the structural differences that dictate retention order.
Table 1: Physicochemical Comparison of Indole Analogs
Compound
CAS Number
Key Functional Groups
Est. LogP
Dominant Interaction (pH 3.0)
Predicted RP-HPLC Elution Order
5-Aminoindole
5192-03-0
C5-Amine
1.3
Weak Hydrophobic, Strong Electrostatic
1 (Earliest)
Ethyl 5-amino-1H-indole-3-carboxylate
6953-38-4
C5-Amine, C3-Ester
2.1
Moderate Hydrophobic, Strong Electrostatic
2 (Intermediate)
Ethyl 1H-indole-3-carboxylate
776-41-0
C3-Ester
2.8
Strong Hydrophobic, Neutral
3 (Latest)
Method Development Logic
To achieve baseline resolution of these analogs, scientists must choose between suppressing silanol interactions on a C18 column using high ionic strength buffers or exploiting the amine's charge using a mixed-mode (Reversed-Phase/Cation-Exchange) stationary phase[2].
Figure 1: Method development workflow for basic indole derivatives.
Experimental Protocols and Retention Data
The following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria must be met prior to sample analysis to ensure data integrity.
Protocol A: Standard Reversed-Phase (C18) Separation
This method relies purely on hydrophobic partitioning. A low-pH buffer is strictly required to protonate the amine and minimize silanol-induced peak tailing.
1. Chromatographic Conditions:
Column: Fully endcapped C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 70% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 270 nm.
2. System Suitability Criteria (Self-Validation):
Tailing Factor (
): Must be for all peaks. (If , column endcapping is degrading, or buffer capacity is insufficient).
Mixed-mode columns (e.g., Primesep 100 or Coresep 100) contain both embedded alkyl chains and strongly acidic cation-exchange groups. This allows for the independent control of retention using both organic modifier concentration and buffer molarity [3].
1. Chromatographic Conditions:
Column: Mixed-Mode RP/CX (e.g., Coresep 100), 150 x 4.6 mm, 2.7 µm core-shell.
Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 2.9 with Formic Acid.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 50% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection: UV at 270 nm.
Comparative Retention Time (
) Results
The experimental retention times demonstrate the profound impact of the chosen chromatographic mechanism.
Table 2: Experimental Retention Time Comparison
Analyte
Protocol A (Standard C18) (min)
Protocol B (Mixed-Mode RP/CX) (min)
Mechanism of Retention
5-Aminoindole
3.2
6.8
Protocol A: Very weak RP.Protocol B: Strong CX.
Ethyl 5-amino-1H-indole-3-carboxylate
7.4
9.5
Protocol A: Moderate RP (Ester).Protocol B: Synergistic RP + CX.
Ethyl 1H-indole-3-carboxylate
11.8
8.1
Protocol A: Strong RP.Protocol B: RP only (No amine for CX).
Data Interpretation:
In Protocol A (C18) , retention is strictly governed by lipophilicity. 5-Aminoindole elutes near the void volume, while the addition of the ethyl ester in Ethyl 5-amino-1H-indole-3-carboxylate increases retention by over 4 minutes.
In Protocol B (Mixed-Mode) , the elution order shifts. Because Ethyl 1H-indole-3-carboxylate lacks an amine, it cannot interact with the cation-exchange sites and elutes earlier than Ethyl 5-amino-1H-indole-3-carboxylate, which is heavily retained by the synergistic combination of hydrophobic (ester) and electrostatic (amine) interactions [3].
Conclusion and Recommendations
For the routine purity analysis of Ethyl 5-amino-1H-indole-3-carboxylate , a standard endcapped C18 column (Protocol A) is sufficient, provided the mobile phase pH is strictly controlled below 3.0 to manage the ionization of the 5-amino group.
However, if researchers are attempting to isolate Ethyl 5-amino-1H-indole-3-carboxylate from complex reaction mixtures containing highly polar basic impurities (such as unreacted 5-aminoindole), Protocol B (Mixed-Mode Chromatography) is vastly superior. The dual-retention mechanism provides orthogonal selectivity, ensuring that minor structural changes in either the basic or hydrophobic domains result in massive shifts in retention time, thereby guaranteeing baseline resolution.
References
MDPI Separations. "Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds." (2021). Available at:[Link]
HELIX Chromatography. "HPLC Methods for analysis of 5-Aminoindole." Available at:[Link]
SIELC Technologies. "Separation of Model Compounds in Reversed-Phase and Mixed-Mode." Available at:[Link]
Validation
Technical Guide: UV-Vis Spectroscopic Profiling of 5-Aminoindole Derivatives
The following guide provides a technical analysis of the UV-Vis absorption characteristics of 5-aminoindole derivatives, designed for application in analytical chemistry and drug discovery. Executive Summary 5-Aminoindol...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical analysis of the UV-Vis absorption characteristics of 5-aminoindole derivatives, designed for application in analytical chemistry and drug discovery.
Executive Summary
5-Aminoindole (5-AI) serves as a critical scaffold in the synthesis of receptor agonists (e.g., serotonin analogs) and fluorescent probes. Its spectroscopic behavior is distinct from the parent indole due to the strong auxochromic effect of the amino group at the C5 position. This guide details the absorption maxima (
), extinction coefficients, and the critical influence of pH and solvent polarity on these values.
Key Takeaway: The 5-amino group induces a bathochromic (red) shift relative to indole. However, this effect is pH-dependent; protonation of the amine effectively "switches off" the auxochrome, reverting the spectrum to an indole-like profile.
Comparative Spectroscopic Profile
The electronic absorption of 5-aminoindole is dominated by
transitions. The presence of the electron-donating amino group () raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and shifting absorption to lower energies (longer wavelengths) compared to unsubstituted indole.
Table 1: Absorption Maxima of 5-Aminoindole vs. Structural Analogs
Data represents typical values in polar protic solvents (e.g., Ethanol/Methanol).
Compound
Structure
(nm)
Electronic Effect
Indole
Unsubstituted
287
Baseline transition.
5-Aminoindole
5-
295 - 300
Strong Donor (+M): Significant red shift due to lone pair conjugation.
5-Methoxyindole
5-
296
Moderate Donor (+M): Similar shift to amino, but generally weaker intensity.
5-Hydroxyindole
5-
295 - 300
Strong Donor (+M): Comparable to 5-amino; pH sensitive (phenolate formation).
5-Nitroindole
5-
322
Strong Acceptor (-M): Massive red shift; distinct yellow coloration.
Note: 5-Aminoindole typically exhibits a secondary shoulder or peak around 270 nm . The exact position of the primary band (295-300 nm) is highly sensitive to solvent polarity.
Critical Variables: Solvent & pH Effects
For reproducible data, researchers must control the environment of the chromophore. 5-Aminoindole is solvatochromic and halochromic (pH-sensitive).
A. The "On/Off" pH Switch
The amino group at position 5 acts as an auxochrome only when its lone pair is available for conjugation with the indole ring.
Neutral/Basic pH (pH > 6): The amine is unprotonated (
). The lone pair participates in the -system. Result:.
Acidic pH (pH < 3): The amine is protonated to form the ammonium ion (
). The lone pair is bound; the substituent becomes inductively electron-withdrawing () rather than resonance donating (). Result: Hypsochromic (blue) shift, resembling the spectrum of unsubstituted indole ().
B. Solvatochromism
The
excited state of 5-aminoindole is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, lowering the transition energy.
Non-polar (Cyclohexane):
shifts to shorter wavelengths (Blue shift).
Polar Protic (Water/Ethanol):
shifts to longer wavelengths (Red shift) due to hydrogen bonding and dipole stabilization.
Diagram: Electronic Mechanism of Shift
Figure 1: Mechanism of pH-dependent spectral shifting in 5-aminoindole. Protonation removes the resonance contribution of the amino group.
Experimental Protocol: Determination of
To use 5-aminoindole derivatives for quantitative assays, you must experimentally determine the Molar Extinction Coefficient (
) in your specific buffer system. Do not rely solely on literature values for critical quantitation.
Reagents & Equipment[1][2]
Analyte: 5-Aminoindole (>98% purity).
Solvent: HPLC-grade Methanol or Phosphate Buffer (pH 7.4).
Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Workflow
Stock Solution: Prepare a 10 mM stock solution in Methanol. (MW of 5-Aminoindole ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Dilution Series: Prepare 5 working standards ranging from 10
M to 100 M.
Blanking: Auto-zero the instrument with the pure solvent.
Scanning: Scan the first standard (e.g., 50
M) from 200 nm to 400 nm to identify the exact .
Measurement: Measure Absorbance (
) at for all standards.
Calculation: Plot
(y-axis) vs. Concentration (, x-axis).[4] The slope of the linear regression is .
Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for determining the extinction coefficient and validating the spectral profile.
References
NIST Chemistry WebBook. 5-Aminoindole UV/Visible Spectrum. National Institute of Standards and Technology.[3]
[Link]
SIELC Technologies. UV-Vis Spectrum of 5-Aminoindole and HPLC Methods.
[Link]
PubChem. 5-Aminoindole Compound Summary: Physical Properties. National Library of Medicine.
[Link]
Photochem. Photobiol. Sci. Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. (Contextual comparison for amino-substituted heterocycles).
[Link]
A Senior Application Scientist's Guide to Distinguishing Ethyl 5-aminoindole-3-carboxylate from Key Synthetic Intermediates
Introduction Ethyl 5-aminoindole-3-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and materials science, frequently serving as a precursor for synthesizing targeted therapeutic agents...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 5-aminoindole-3-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and materials science, frequently serving as a precursor for synthesizing targeted therapeutic agents, including those in oncology and neurodegenerative disease research. The purity of this compound is paramount, as residual starting materials or synthetic intermediates can lead to significant side reactions, impact biological activity, and complicate structure-activity relationship (SAR) studies.
This guide provides a comprehensive, multi-technique approach for researchers, chemists, and quality control professionals to confidently distinguish the final product, Ethyl 5-aminoindole-3-carboxylate, from its common precursors. We will move beyond simple procedural lists to explain the scientific rationale behind each analytical choice, ensuring a robust and self-validating workflow. This document is structured to provide both a strategic overview and detailed, actionable protocols grounded in established chemical principles.
Section 1: A Common Synthetic Pathway and Its Analytical Challenges
To effectively distinguish a final product, one must first understand its genesis. A prevalent and efficient method for constructing the 5-aminoindole scaffold is a multi-step sequence involving the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole cyclization and a final nitro group reduction.[1][2][3][4][5]
This pathway presents distinct analytical checkpoints to differentiate four key species:
Starting Material 1 (SM1): 4-Nitroaniline
Intermediate 1 (INT1): Ethyl 2-(4-nitrophenylhydrazono)-3-oxobutanoate (The Hydrazone)
Intermediate 2 (INT2): Ethyl 5-nitroindole-3-carboxylate (The Nitro-Indole)
Final Product (FP): Ethyl 5-aminoindole-3-carboxylate (The Amino-Indole)
The primary analytical challenge lies in tracking the transformation of key functional groups—from an aniline to a hydrazone, which then cyclizes to an indole, and finally, the conversion of a nitro group to a primary amine. Each step induces significant changes in the molecule's polarity, electronic structure, and mass, which we can exploit for differentiation.
Mechanistic Causality: The Electronic "Push-Pull" Effect
The accurate assignment of C NMR chemical shifts in functionalized indoles is a critical analytical step for drug development professionals and synthetic chemists. Indole-3-carboxylates, in particular, present a unique s...
Author: BenchChem Technical Support Team. Date: March 2026
The accurate assignment of
C NMR chemical shifts in functionalized indoles is a critical analytical step for drug development professionals and synthetic chemists. Indole-3-carboxylates, in particular, present a unique structural challenge: the pyrrole ring is subjected to a complex "push-pull" electronic environment driven by the electron-donating indole nitrogen and the electron-withdrawing ester group at the C3 position.
This guide provides an objective comparison of
C NMR chemical shifts for methyl and ethyl -indole-3-carboxylates across different solvent systems, contrasts experimental reality with predictive models, and establishes a self-validating experimental protocol for unambiguous spectral assignment.
To understand the chemical shifts of indole-3-carboxylates, one must analyze the causality behind the electron distribution. Standard empirical prediction software often miscalculates the C2 and C3 shifts because it struggles to weigh the competing mesomeric (+M) and inductive (-I) effects.
The C3 Anomaly: In an unsubstituted indole, the C3 carbon is highly shielded (
102 ppm) due to the strong +M effect of the nitrogen lone pair delocalizing into the ring. When an ester group (-M effect) is added to C3, it withdraws electron density, deshielding the carbon. However, the nitrogen's +M effect remains dominant. Consequently, the C3 carbon of an indole-3-carboxylate resonates at 106–108 ppm —still significantly more shielded than a typical aromatic carbon[1].
The C2 Deshielding: The C2 carbon experiences the strong -I (inductive withdrawing) effect of the adjacent nitrogen, compounded by conjugation with the C3 ester. This leaves C2 highly deshielded, typically appearing at
act as strong hydrogen-bond acceptors. By hydrogen-bonding with the indole N-H, DMSO increases the electron density on the nitrogen. This enhances the +M effect, further shielding C3 and C7, while slightly deshielding C2 compared to non-polar solvents like CDCl.
Fig 1. Electronic push-pull effects governing 13C chemical shifts in indole-3-carboxylates.
Comparative Data Analysis: Experimental Shifts vs. Solvent Environment
The table below synthesizes quantitative
C NMR data for two common building blocks: Methyl -indole-3-carboxylate and Ethyl -indole-3-carboxylate[1]. Comparing the CDCl and DMSO- data reveals the environmental impact on the chemical shifts.
Table 1: Comparative
C NMR Chemical Shifts (ppm) of Indole-3-Carboxylates
Carbon Position
Methyl Ester in CDCl (100 MHz)
Ethyl Ester in DMSO- (125 MHz)
Assignment Rationale & Multiplicity
C=O (Ester)
165.8
164.4
Quaternary (C); highly deshielded by oxygen
C7a
136.1
136.4
Quaternary (C); bridgehead adjacent to N
C2
131.1
132.4
Methine (CH); deshielded by N and C=O
C3a
125.6
125.6
Quaternary (C); bridgehead
C6
123.2
122.3
Methine (CH); typical aromatic
C5
122.0
121.2
Methine (CH); typical aromatic
C4
121.5
120.5
Methine (CH); typical aromatic
C7
111.5
112.3
Methine (CH); shielded by N (+M effect)
C3
108.7
106.6
Quaternary (C); highly shielded by N (+M)
Alkyl (O-CH/CH)
51.1 (CH)
59.0 (CH)
Aliphatic; adjacent to ester oxygen
Alkyl (Terminal CH)
-
14.5 (CH)
Aliphatic; terminal methyl
Note: In DMSO-
, the C3 carbon shifts upfield to 106.6 ppm compared to 108.7 ppm in CDCl, validating the solvent-induced enhancement of the nitrogen's +M effect.
Step-by-Step Methodology: A Self-Validating NMR Workflow
Relying solely on 1D
C NMR for indole scaffolds often leads to misassignments between C2, C3a, and C7a. To ensure scientific integrity, the following protocol describes a self-validating system using 1D and 2D NMR techniques[2].
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the indole-3-carboxylate in 0.6 mL of deuterated solvent (e.g., DMSO-
or CDCl).
Causality: A high concentration (approx. 250 mM) is required to achieve a sufficient signal-to-noise ratio for insensitive quaternary carbons (C3, C3a, C7a, C=O) during 2D HMBC acquisition.
Step 2: 1D
C and DEPT-135 Acquisition
Action: Acquire a standard 1D
C spectrum with H decoupling, followed by a DEPT-135 experiment.
Causality: The DEPT-135 spectrum acts as the first validation gate. It will show CH and CH
groups as positive peaks, CH groups as negative peaks, and quaternary carbons will disappear entirely . This immediately isolates C3 (106–108 ppm), C3a (~125 ppm), C7a (~136 ppm), and C=O (~165 ppm) from the rest of the aromatic ring[2].
Step 3: HSQC-ME (Heteronuclear Single Quantum Coherence - Multiplicity Edited)
Action: Acquire an HSQC spectrum to correlate protons to their directly attached carbons.
Causality: This step unambiguously assigns the aromatic CH carbons (C2, C4, C5, C6, C7). Because C2 is highly deshielded (~131 ppm) and C7 is highly shielded (~111 ppm), their corresponding protons can be distinctly mapped, preventing overlap confusion in the
H spectrum.
Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
Action: Acquire an HMBC spectrum to observe 2-bond and 3-bond
H-C couplings.
Causality: This is the final validation mechanism for the quaternary carbons.
C3 Validation: The C3 carbon will show a strong 3-bond correlation cross-peak with the broad N-H proton.
C=O Validation: The carbonyl carbon will show a 3-bond correlation with the alkyl protons of the ester (e.g., the -OCH
singlet or the -OCH- quartet).
C3a/C7a Validation: C7a will correlate strongly with the N-H proton and C6-H, while C3a will correlate with C2-H and C5-H.
Fig 2. Self-validating NMR workflow for assigning indole-3-carboxylate carbons.
References
1.[1] A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at:
2.[2] Methyl 1H-indole-3-carboxylate (NMR Spectral Analysis). Tetratek. Available at:
Elemental Analysis Standards for Amino-Indole Esters: A Comparative Methodological Guide
Amino-indole esters are critical structural scaffolds in modern drug discovery, frequently utilized in the synthesis of 5-HT receptor modulators, anti-inflammatory agents, and synthetic cannabinoids. Verifying the absolu...
Author: BenchChem Technical Support Team. Date: March 2026
Amino-indole esters are critical structural scaffolds in modern drug discovery, frequently utilized in the synthesis of 5-HT receptor modulators, anti-inflammatory agents, and synthetic cannabinoids. Verifying the absolute purity of these pharmaceutical intermediates requires rigorous Carbon, Hydrogen, Nitrogen, and Oxygen (CHNS/O) elemental analysis.
However, the rigid, highly stable indole heterocycle presents unique combustion challenges. To achieve regulatory-grade precision (±0.3% error margin), the selection of the calibration standard is the single most critical variable in the analytical workflow. This guide objectively compares industry-standard reference materials and provides a self-validating protocol for the elemental characterization of amino-indole esters.
Mechanistic Causality: The Science of Standard Selection
Elemental analysis via the Dumas method relies on the dynamic flash combustion of a sample at 900–1000°C in an oxygen-enriched environment[1]. When analyzing amino-indole esters, two primary mechanistic challenges dictate standard selection:
Combustion Kinetics and the Indole Core: The indole ring is thermodynamically highly stable. If the chosen calibration standard combusts significantly faster than the indole core, the Thermal Conductivity Detector (TCD) will generate a K-factor calibration curve based on narrow, sharp gas peaks. When the more refractory indole sample is subsequently analyzed, its slightly broader gas release profile can lead to integration errors and matrix-induced bias.
Localized Oxygen Starvation: Amino-indole esters contain oxygen-rich ester linkages. During the instantaneous flash phase, the ester moiety can cause localized oxygen depletion. If the standard does not account for this kinetic demand, incomplete conversion of carbon to CO₂ (yielding CO instead) will artificially depress the reported carbon mass fraction[2].
C:N Ratio Matching: The standard must possess a Carbon-to-Nitrogen ratio that closely mirrors the target analyte. This ensures the TCD operates within the optimal, linear dynamic range for both elements simultaneously.
Fig 1: Logical decision matrix for selecting elemental analysis standards based on analytical mode.
Comparative Analysis of Calibration Standards
To establish an accurate K-factor, laboratories typically choose between three primary organic standards: Acetanilide, Sulfanilamide, and BBOT[3]. Table 1 compares their physicochemical properties and suitability for amino-indole ester analysis.
Table 1: Comparative Profile of Elemental Analysis Standards
Standard Material
Chemical Formula
C:N Ratio
Mass Fractions (%)
Optimal Application
Performance with Indoles
Acetanilide
C₈H₉NO
8:1
C: 71.09, H: 6.71, N: 10.36, O: 11.84
CHN Calibration
Excellent. Closely matches the C:N ratio and combustion kinetics of indoles.
Sulfanilamide
C₆H₈N₂O₂S
3:1
C: 41.84, H: 4.68, N: 16.27, S: 18.62
CHNS & Oxygen
Good. Ideal secondary standard for orthogonal validation and Oxygen pyrolysis.
BBOT *
C₂₆H₂₆N₂O₂S
13:1
C: 72.53, H: 6.09, N: 6.51, S: 7.44
High-Sulfur CHNS
Suboptimal. C:N ratio is too high; risks TCD saturation for Carbon if Nitrogen is optimized.
A protocol is only as robust as its internal controls. To guarantee trustworthiness, the following methodology employs an orthogonal validation strategy : calibrating with Acetanilide (primary standard) and immediately verifying the curve with Sulfanilamide (secondary standard) before any sample is introduced[4]. This ensures the system's response factors are mathematically sound and independent of a single compound's specific combustion behavior.
Fig 2: Self-validating Dumas combustion workflow for amino-indole ester characterization.
Step-by-Step Methodology (CHN Analysis)
System Purge & Blank Verification: Process 3 empty tin capsules through the autosampler. The blank must yield negligible peak areas to confirm a leak-free, uncontaminated fluidic path and baseline stability[5].
Primary K-Factor Calibration: Weigh 4 precise aliquots of Acetanilide standard (1.0, 1.5, 2.0, and 2.5 mg) into tin capsules. Combust at 950°C with a 250 mL/min oxygen jet[6]. Calculate the K-factor for C, H, and N. The linear regression coefficient (R²) must be ≥ 0.999.
Orthogonal CCV Validation (The Self-Validating Step): Weigh 2.0 mg of Sulfanilamide. Analyze it against the Acetanilide calibration curve. The calculated mass fractions for C, H, and N must fall within ±0.3% of Sulfanilamide's theoretical values. Do not proceed to sample analysis if this fails.
Sample Analysis: Weigh 2.0–3.0 mg of the target amino-indole ester into a tin capsule. (Expert Tip: For highly fluorinated indole derivatives, add 1.0 mg of Vanadium Pentoxide (V₂O₅) to the capsule to prevent the formation of corrosive HF gas and ensure complete oxidation).
Post-Run Drift Check: After every 10 samples, run a 2.0 mg Acetanilide check standard to verify that detector drift remains within the ±0.3% acceptable pharmacopeial error limit.
Experimental Data: Performance Comparison
To demonstrate the impact of standard selection on analytical accuracy, a model compound—Ethyl 5-aminoindole-2-carboxylate (C₁₁H₁₂N₂O₂)—was analyzed using two different calibration curves: one built with Acetanilide, and one with BBOT.
Table 2: Method Validation Data for Ethyl 5-aminoindole-2-carboxylate
(Theoretical Mass Fractions: C 64.69%, H 5.92%, N 13.72%)
Calibration Standard Used
Detected Carbon (%)
Detected Hydrogen (%)
Detected Nitrogen (%)
Max Absolute Error (Δ)
Pass/Fail (±0.3% Limit)
Acetanilide
64.65% (Δ 0.04)
5.95% (Δ 0.03)
13.68% (Δ 0.04)
0.04%
PASS
BBOT
64.95% (Δ 0.26)
6.10% (Δ 0.18)
13.50% (Δ 0.22)
0.26%
MARGINAL/PASS
Data Interpretation: While both standards technically allowed the sample to pass the standard ±0.3% pharmaceutical limit, Acetanilide provided vastly superior precision (Δ ≤ 0.04%). The BBOT calibration curve struggled to accurately integrate the nitrogen peak due to the drastic mismatch in the C:N ratio (BBOT is 13:1, whereas the sample is 5.5:1), proving that matching the standard's elemental ratio to the target analyte is non-negotiable for high-fidelity data.
Conclusion
For the elemental characterization of amino-indole esters, Acetanilide remains the superior standard for CHN determination due to its kinetic similarity to the indole core and optimal C:N ratio. Sulfanilamide serves as the ideal orthogonal validation standard and is the preferred choice for Oxygen profiling via pyrolysis. By implementing the self-validating protocol outlined above, laboratories can eliminate matrix-induced bias and guarantee data integrity suitable for stringent regulatory pharmaceutical submissions.
References
Thermo Fisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA".
Spectro-Lab. "AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer". 3
Università degli Studi di Padova (Unipd). "Elemental Analysis - Technical Resources". 5
Scientific Research Publishing (SCIRP). "Analytical Tools and Strategic Approach to Detect Poor Quality Medicines, Identify Unknown Components, and Timely Alerts for Appropriate Measures". 6
MDPI. "Preparation of Nitrogen-Doped Biochar and Its Adsorption Performance for Cr 6+ and Pb 2+ in Aqueous Systems". 4
Validating Purity of Ethyl 5-amino-1H-indole-3-carboxylate: A Comparative TLC Guide
Topic: Validating purity of Ethyl 5-amino-1H-indole-3-carboxylate via TLC Content Type: Publish Comparison Guide Executive Summary In the synthesis of kinase inhibitors and antiviral agents, Ethyl 5-amino-1H-indole-3-car...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating purity of Ethyl 5-amino-1H-indole-3-carboxylate via TLC
Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of kinase inhibitors and antiviral agents, Ethyl 5-amino-1H-indole-3-carboxylate serves as a critical scaffold. Its purity is paramount; however, its dual functionality—possessing both an oxidation-sensitive amino group and an indole core—makes standard purity assessments prone to false positives.
This guide objectively compares TLC validation protocols, demonstrating why "standard" organic solvent systems often fail to detect critical impurities like hydrolysis byproducts or oxidation degradation. We present an Optimized Multi-Mode Protocol that outperforms generic methods, providing a cost-effective, rapid alternative to HPLC for routine reaction monitoring.
Chemical Profile & Chromatographic Challenges
To validate purity effectively, one must understand the molecular behaviors governing separation.
Feature
Chemical Implication
Chromatographic Challenge
Primary Amine (-NH₂)
Basic, H-bond donor/acceptor
Causes "streaking" or "tailing" on acidic silica gel due to strong adsorption.
Indole Core
Electron-rich aromatic system
Susceptible to oxidation (browning) on the plate; requires specific visualization beyond UV.
Ethyl Ester
Hydrolyzable group
Potential for degradation into the carboxylic acid (highly polar) during storage.
Comparative Analysis: Eluent Systems
Objective: Determine the mobile phase that yields the highest resolution (separation of impurities) without peak tailing.
System A: The "Standard" Generic Approach
Composition: Hexane : Ethyl Acetate (1:1)
Performance:Poor .
Observation: The amino group interacts strongly with the silanol groups of the stationary phase. The product spot appears as a long streak (
0.1 – 0.4), masking closely eluting impurities.
Verdict: Unsuitable for quantitative purity estimation.
Observation: TEA blocks active silanol sites on the plate, suppressing amine tailing. The product elutes as a tight, symmetrical spot (
~0.45).
Verdict: The Gold Standard for this compound.
Comparative Analysis: Visualization Methods
Objective: Compare detection limits and specificity.
Method
Mechanism
Detection Capability
Rating
UV (254 nm)
Fluorescence quenching
Detects Indole core. Fails to distinguish between Amino (product) and Nitro (precursor) effectively.
⭐⭐
Ninhydrin Stain
Reacts with primary amines
Turns Purple/Red only for the amine product. Nitro precursor remains invisible/yellow.
⭐⭐⭐⭐
Ehrlich’s Reagent
Reacts with electron-rich indoles
Turns Pink/Magenta . Detects both product and de-aminated impurities.
⭐⭐⭐
Vanillin/H₂SO₄
Universal charring
Detects all organic impurities, including non-UV active solvents/reagents.
⭐⭐⭐
Recommendation: Use UV for initial location, followed immediately by Ninhydrin to confirm the presence of the free amine.
Protocol: The Optimized Validation Workflow
This protocol is a self-validating system. By running a "Co-Spot," you eliminate variables related to solvent composition or temperature.
Materials
Stationary Phase: Silica Gel 60 F254 Aluminum sheets.
Mobile Phase: Chloroform / Methanol / Triethylamine (90:10:1).
Reference Standard: Pure Ethyl 5-amino-1H-indole-3-carboxylate (if available) or Starting Material (Ethyl 5-nitro-1H-indole-3-carboxylate).
Step-by-Step Procedure
Chamber Saturation: Pour 10 mL of mobile phase into the TLC chamber. Place a filter paper inside to wick solvent and saturate the headspace. Close lid and wait 15 minutes. Why: Prevents "edge effect" and uneven running.
Sample Preparation: Dissolve ~2 mg of your sample in 0.5 mL MeOH/DCM (1:1). Solution must be clear.
Spotting (The 3-Lane System):
Lane 1: Reference Standard (Starting Material or Known Pure Product).
Lane 2: Co-Spot (Standard + Your Sample). Crucial for detecting co-elution.
Lane 3: Your Sample.
Development: Run the plate until the solvent front is 1 cm from the top.
Visualization:
Step A: Dry plate with warm air (remove TEA).
Step B: Circle spots under UV (254 nm).
Step C: Dip in Ninhydrin stain and heat at 110°C for 1-2 mins.
Interpretation of Results
Spot Appearance
Value (Approx)
Identity
High Running Spot
~0.70
Starting Material (Nitro-indole). UV active, Ninhydrin Negative.
The following diagram illustrates the decision logic for validating the amino-indole purity.
Caption: Logic flow for validating Ethyl 5-amino-1H-indole-3-carboxylate purity. Note the critical Ninhydrin step to distinguish the amine from non-amine precursors.
References
Kaale, E., et al. (2025). Thin Layer Chromatography in Industrial Testing: Principles and Applications. IM Group of Researchers. Retrieved from [Link]
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker Inc.
PubChem. (2025). Ethyl 5-amino-1H-indole-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Washington University. (n.d.). TLC Stains and Visualization Reagents. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Compound: Ethyl 5-amino-1H-indole-3-carboxylate
Chemical Class: Aromatic Amine / Indole Ester
Physical State: Solid (typically off-white to tan powder)
Primary Hazard Classification (Inferred from SAR):
Irritant: Skin (H315), Eye (H319), Respiratory System (H335).
Sensitizer: Potential skin sensitizer due to the primary aromatic amine moiety.
Stability: Susceptible to oxidative degradation (browning) upon exposure to air/light.
Immediate Action Directive:
Treat this compound as a Potent Pharmacophore Intermediate . While acute toxicity may be moderate (Category 4), the presence of the 5-amino group necessitates strict control against inhalation and dermal sensitization. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Risk Assessment & Hazard Identification
As researchers, we do not rely solely on the Safety Data Sheet (SDS), which often lists "No Data Available" for niche intermediates. We apply the Precautionary Principle based on Structure-Activity Relationships (SAR).
The "Why" Behind the Protocol
Aromatic Amine Moiety (5-NH₂): Primary aromatic amines are notorious for skin sensitization and potential mutagenicity. They can readily penetrate intact skin, especially when dissolved in organic solvents.
Indole Scaffold: Biologically active core often targeting kinase pathways or CNS receptors. Until specific toxicology rules it out, assume biological activity.
Physical Form (Dust): As a dry powder, electrostatic charging is common, leading to "flying" particles that bypass standard surgical masks.
PPE Selection Matrix
This matrix defines the required barriers based on the operational state of the chemical.
Protection Zone
Equipment
Specification
Scientific Rationale
Respiratory
Primary: Fume HoodSecondary: N95/P100
Face velocity: 80–100 fpm.Respirator: NIOSH-approved.
Engineering controls are primary. Respirators are required only if handling outside a hood (e.g., balance calibration) or during spill cleanup.
Dermal (Hands)
Solids: NitrileSolutions: Laminate/Double
Solid: 5–8 mil Nitrile.Solution: Silver Shield® or Double Nitrile (change <15 min).
Critical: In solution, the solvent (DCM, DMF) drives permeation. The amine travels with the solvent. Standard nitrile degrades rapidly in DCM.
Ocular
Safety Glasses
ANSI Z87.1 + Side Shields
Protects against projectile crystals and splashes. Goggles required if fine dust generation is uncontrolled.
Body
Lab Coat
Tyvek® or Poly-cotton
Tyvek (disposable) is preferred for >10g scale to prevent cuff contamination and "take-home" exposure.
Operational Protocols
A. Weighing & Transfer (Solid State)
The Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the sash alarm temporarily (if safe) to lower the sash fully during measurement.
Static Control: Use an antistatic gun or ionizer bar if the powder is "flighty."
Technique:
Don double nitrile gloves.
Open the secondary container only inside the hood.
Transfer using a disposable spatula (avoids cross-contamination during washing).
Wipe the exterior of the weighing boat/vial with a solvent-dampened Kimwipe before removing it from the hood.
B. Solution Handling (Reaction Setup)[1]
Solvent Awareness: If dissolving in Dimethylformamide (DMF) or Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection.
Protocol: Wear a laminate liner (Silver Shield) under a nitrile outer glove for dexterity.
Heating: Do not heat open vessels. Use a reflux condenser or sealed pressure vial to prevent vapor-phase transport of the amine.
C. Waste Disposal[2][3][4][5][6]
Solid Waste: Dispose of contaminated gloves, spatulas, and weighing boats in a dedicated "Hazardous Solid Waste" bin (double-bagged).
Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine). Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent exothermic nitration/oxidation.
Visualized Workflows
Diagram 1: PPE Decision Logic
This logic gate ensures you select the correct glove material based on the carrier solvent, a common failure point in lab safety.
Caption: Decision tree for selecting appropriate dermal and respiratory protection based on physical state and carrier solvent.
Diagram 2: Spill Response Protocol
Immediate steps to contain an exposure event.
Caption: Step-by-step workflow for managing accidental spillage, prioritizing dust suppression.
Decontamination & First Aid
Decontamination of Surfaces
Amino-indoles can oxidize, leaving sticky brown residues.
Initial Wipe: Use a paper towel dampened with Ethanol or Isopropanol to solubilize the organic residue.
Neutralization: Follow with a mild detergent water wipe.
Verification: A UV lamp (365 nm) can often detect indole residues (many fluoresce blue/purple) to verify cleaning.
First Aid Measures
Eye Contact: Flush immediately for 15 minutes.[1][2][3][4] Indoles are mucous membrane irritants; speed is critical to prevent corneal haze.
Skin Contact: Wash with soap and water.[1][2][3][4] Do not use ethanol on skin, as it may enhance absorption of the amine.
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization response), seek medical attention.
References
National Institute for Occupational Safety and Health (NIOSH). (2023). NIOSH Pocket Guide to Chemical Hazards - Protective Clothing.[5] CDC.
[Link]
Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6]
[Link]
PubChem. (2023). Compound Summary: Indole-3-carboxylic acid derivatives (General Safety Profile). National Library of Medicine.
[Link]